Pemigatinib

Catalog No.
S538936
CAS No.
1513857-77-6
M.F
C24H27F2N5O4
M. Wt
487.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pemigatinib

CAS Number

1513857-77-6

Product Name

Pemigatinib

IUPAC Name

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

Molecular Formula

C24H27F2N5O4

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)

InChI Key

HCDMJFOHIXMBOV-UHFFFAOYSA-N

SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

solubility

Soluble in DMSO

Synonyms

Pemigatinib; INCB054828; INCB-054828; INCB 054828; INCB54828; INCB 54828; INCB-54828

Canonical SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

The exact mass of the compound Pemigatinib is 487.2031 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pemigatinib FGFR1 FGFR2 FGFR3 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mechanism of Action

Pemigatinib functions as a competitive ATP-binding site inhibitor. Its high selectivity and potency are derived from specific molecular interactions within the kinase domain of FGFRs.

  • Binding Mode and Selectivity: this compound binds to the ATP-binding pocket of FGFRs in a "DFG-in" conformation, classifying it as a Type I tyrosine kinase inhibitor [1]. The key interaction involves its pyrrolopyridine moiety forming two hydrogen bonds with the backbone of the hinge region residue Ala564 in FGFR1. An additional hydrogen bond is formed between a methoxy oxygen atom on the inhibitor and the backbone nitrogen of Asp641 in the activation loop. This extensive network of hydrogen bonds and van der Waals contacts confers high affinity and explains its superior potency compared to some other FGFR inhibitors [1].
  • Receptor Specificity: this compound is highly selective for FGFR1-3 over FGFR4, and has minimal off-target activity against other kinases [1]. The structural basis for this specificity lies in differences in the kinase domains of these receptors.

The diagram below illustrates how this compound inhibits the FGFR signaling pathway.

Quantitative Inhibition and Selectivity Profile

Biochemical and cellular assays confirm this compound's potency and specificity. The data below, primarily from kinase activity inhibition assays and cellular proliferation studies in Ba/F3 cells, quantify its efficacy [1].

Table 1: Inhibitory Profile (IC₅₀) of this compound

Target Kinase Assay IC₅₀ (nM) Cellular Proliferation Assay IC₅₀ (nM)
FGFR1 0.2 1.2
FGFR2 1.2 0.3
FGFR3 1.4 1.2
FGFR4 15 12
Parental Ba/F3 >5000 >5000

Structural Biology and Experimental Analysis

High-resolution structural data provides the definitive basis for understanding this compound's mechanism of action.

  • Structural Methodology: The crystal structure of the this compound/FGFR1 kinase domain complex was determined at 2.5 Å resolution [1]. Proteins were typically expressed in insect cell systems, purified via affinity and size-exclusion chromatography, and co-crystallized with this compound. Crystallographic data collection and refinement statistics are detailed in the source publication's supplementary information [1].
  • Key Structural Interactions:
    • Hinge Region Binding: Pyrrolopyridine moiety forms two hydrogen bonds with Ala564.
    • Hydrophobic Pocket: The difluoromethoxyphenyl ring occupies a hydrophobic pocket near the gatekeeper residue Val561.
    • Selectivity Interaction: A hydrogen bond between a methoxy oxygen and Asp641.
    • Solubility Group: The morpholine group extends into the solvent region without specific protein interactions.

Resistance from Gatekeeper Mutations

A significant challenge with targeted kinase therapies is the emergence of acquired resistance, often through gatekeeper mutations. Biochemical profiling reveals this compound's variable susceptibility to these mutations [1].

Table 2: this compound Sensitivity to FGFR Gatekeeper Mutations

FGFR Isoform & Mutation Kinase Assay IC₅₀ (nM) Fold Change vs. Wild-Type
FGFR2 (Wild-Type) 1.2 (Baseline)
FGFR2 V564I 7.0 ~6-fold increase
FGFR2 V564F >1000 >800-fold increase
FGFR1 (Wild-Type) 0.2 (Baseline)
FGFR1 V561M 149 ~750-fold increase
FGFR3 (Wild-Type) 1.4 (Baseline)
FGFR3 V555M 107 ~76-fold increase

This data indicates that this compound retains excellent activity against the FGFR2 V564I mutation but shows significantly reduced potency against methionine (FGFR1 V561M, FGFR3 V555M) and phenylalanine (FGFR2 V564F) substitutions [1].

Clinical and Preclinical Evidence

Clinical trials validate the therapeutic impact of FGFR inhibition by this compound and provide insights into its pharmacodynamics.

  • Clinical Pharmacodynamics: A consistent and rapid increase in serum phosphate levels (hyperphosphatemia) serves as a key pharmacodynamic (PD) marker of effective FGFR pathway inhibition. In a phase I study, mean serum phosphate levels rose from baseline to 2.25 mg/dL by day 8 of treatment and decreased during the off-therapy week, confirming the on-target effect of the drug [2].
  • Tumor Agnostic Activity: The phase II FIGHT-207 basket trial demonstrated antitumor activity of this compound across various solid tumors with FGFR alterations [3]. The objective response rate (ORR) was highest in patients with FGFR fusions/rearrangements (Cohort A, ORR: 26.5%), followed by those with activating non-kinase domain mutations (Cohort B, ORR: 9.4%) [3]. This supports the role of this compound as a tumor-agnostic therapy for cancers driven by specific FGFR alterations.
  • Correlative Genomic Analysis: An exploratory analysis from the FIGHT-207 trial identified that co-occurring TP53 mutations were associated with a lack of response to this compound, whereas BAP1 alterations were linked to higher response rates, offering insights for patient stratification [3].

Key Insights for Research and Development

For drug development professionals, several key insights emerge from the data:

  • Potency and Selectivity: this compound's sub-nanomolar potency against FGFR1-3 and significant selectivity over FGFR4 make it a superior tool for proof-of-concept studies and combination therapy strategies [1].
  • Structural Guidance for Next-Generation Inhibitors: The detailed binding mode and profiling against gatekeeper mutations provide a blueprint for designing next-generation inhibitors to overcome resistance, particularly against valine-to-methionine/phenylalanine substitutions [1].
  • Biomarker Strategy: Clinical efficacy is strongly linked to specific FGFR alterations, particularly fusions/rearrangements. Robust biomarker identification in clinical trial design, including assessment for co-alterations like TP53, is critical for success [3].

References

Pemigatinib discovery and synthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Pemigatinib Synthesis Pathway

The gram-scale synthesis of this compound, as disclosed by Incyte Corporation, is a multi-step process [1]. The table below summarizes the key intermediates and reaction conditions.

Step Starting Material Product (Intermediate) Key Reaction / Conditions Reported Yield
1 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (PEMI-001) N-TIPS protected compound (PEMI-002) Protection with triisopropylchlorosilane (TIPSCl) 91%
2 PEMI-002 Aldehyde PEMI-003 Formylation with DMF and sec-butyllithium -
3 PEMI-003 PEMI-004 Nucleophilic substitution with ethylamine 92%
4 PEMI-004 & 2,6-difluoro-3,5-dimethoxyaniline (PEMI-005) PEMI-006 Reductive amination 82%
5 PEMI-006 PEMI-007 Cyclization with triphosgene 92%
6 PEMI-007 & sulfonyl chloride PEMI-008 Substitution reaction -
7 PEMI-008 Aldehyde PEMI-009 Formylation with DMF 91%
8 PEMI-009 & Morpholine (PEMI-010) PEMI-011 Reductive amination with sodium triacetoxyborohydride (STAB) -
9 PEMI-011 This compound Desulfonylation with TBAF -

An alternative synthesis pathway starts directly from 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (258). A nucleophilic substitution with ethylamine gives compound 259 in 92% yield, followed by reductive amination with 2,6-difluoro-3,5-dimethoxyaniline (260) to yield compound 261 (82%). Cyclization using triphosgene yields intermediate 262 (92%), which then undergoes substitution. A Bouveault reaction yields aldehyde 265 (91%), and a final Borch reduction with morpholine, followed by cleavage, provides this compound [1].

Mechanism of Action and Biological Effects

This compound's mechanism involves highly potent and selective inhibition of FGFR1-3 tyrosine kinases, which blocks downstream signaling and induces specific cellular changes [2] [1] [3].

G FGF FGF FGFR FGFR FGF->FGFR DownstreamSignaling Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK, STAT) FGFR->DownstreamSignaling CellProliferation Cell Proliferation & Survival DownstreamSignaling->CellProliferation p1 DownstreamSignaling->p1 p2 DownstreamSignaling->p2 This compound This compound This compound->FGFR Inhibits CellCycleArrest G1 Phase Cell Cycle Arrest Apoptosis Apoptosis Senescence Senescence miRNAUpregulation Upregulation of Tumor Suppressor miRNAs OncoproteinDownregulation Downregulation of Oncogenic Proteins miRNAUpregulation->OncoproteinDownregulation p1->CellCycleArrest p1->Apoptosis p1->Senescence p2->miRNAUpregulation

This compound inhibits FGFR signaling, inducing multiple anti-tumor effects.

Experimental Protocols for Key Assays

For researchers investigating this compound's effects, here are methodologies from recent studies.

Protocol: Analyzing Anti-Tumor Effects in Cancer Cell Lines [2]
  • Cell Lines Used: NCI-H1581 (lung cancer), KATO III (gastric cancer), RT-112 (bladder cancer).
  • Cell Culture: Maintained according to ATCC or Leibniz Institute DSMZ protocols in recommended media with fetal calf serum at 37°C and 5% CO₂.
  • This compound Treatment: Dissolved in DMSO and used at concentrations ranging from 3 nM to 1 μM.
  • Cell Proliferation & Viability Assessment: Measured using assays like Alamar Blue. Cells are incubated with the reagent, and fluorescence is monitored (Ex: 530-560 nm, Em: 590 nm).
  • Apoptosis Analysis: Assessed by flow cytometry using Annexin V/propidium iodide staining.
  • Intracellular ROS Detection: Cells treated with this compound are incubated with fluorescent probes like H₂DCFDA, and ROS production is measured by flow cytometry or fluorescence microscopy.
  • Senescence Induction: Evaluated using Senescence-associated β-galactosidase (SA-β-gal) staining.
  • Protein Expression Analysis (Western Blot): Cells are lysed using RIPA buffer. Equal protein amounts are separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies (e.g., anti-c-Myc, anti-CDK6, anti-EGFR, anti-c-MET, anti-p21), followed by HRP-conjugated secondary antibodies. Detection is performed with enhanced chemiluminescence (ECL).
  • miRNA Expression Analysis (qRT-PCR): RNA is extracted, and miRNA-specific reverse transcription is performed. Expression levels of miRNAs (e.g., miR-133b, miR-139, miR-186, miR-195) are analyzed using quantitative PCR.
Protocol: Radiosensitization Studies in Glioblastoma Stem Cells (GSCs) [3]
  • Cell Culture: Primary GSC lines (e.g., GC1, GC2) are derived from patient specimens and cultured in serum-free conditions to maintain stemness.
  • This compound Treatment: this compound is dissolved in DMSO for in vitro use. For in vivo studies, it is dissolved in 5% DMAC, 50 mM citrate buffer, and 0.5% methyl cellulose.
  • Irradiation: Cells or mice are irradiated using an X-ray irradiator.
  • Clonogenic Survival Assay: GSCs are treated with this compound, irradiated, and allowed to form colonies. Colonies are stained and counted to assess radiosensitivity.
  • Neurosphere Formation Assay: The ability of GSCs to form neurospheres after this compound treatment and irradiation is evaluated.
  • In Vivo Orthotopic Model: Mice bearing GSC-derived tumors are treated with this compound (e.g., oral gavage) and/or localized irradiation. Tumor growth and animal survival are monitored.

The field continues to evolve with ongoing clinical trials exploring this compound in various cancers and combination therapies [2] [3].

References

Pemigatinib IC50 Values for FGFR Isoforms

Author: Smolecule Technical Support Team. Date: February 2026

The half-maximal inhibitory concentration (IC₅₀) values from biochemical kinase assays demonstrate that pemigatinib is a highly potent and selective inhibitor of FGFR1-3, with significantly reduced activity against FGFR4 [1] [2] [3].

Table 1: Biochemical IC₅₀ Values of this compound against FGFR Isoforms

FGFR Isoform Reported IC₅₀ (nM) Source/Reference
FGFR1 0.2 - 0.4 nM [1] [2] [3]
FGFR2 0.5 - 1.2 nM [1] [2] [3]
FGFR3 1.0 - 1.4 nM [1] [2] [3]
FGFR4 15 - 30 nM [1] [2] [3]

This inhibitory profile is further supported by cellular proliferation assays. In Ba/F3 cells engineered to depend on specific FGFRs for growth, this compound potently inhibited the proliferation of FGFR1-, FGFR2-, and FGFR3-translocated cells (IC₅₀ values of 1.2, 0.3, and 1.2 nM, respectively), while showing minimal effect on parental Ba/F3 cells or those expressing FGFR4 (IC₅₀ of 12 nM) [2].

Experimental Protocols for Key Assays

The IC₅₀ values in the table above were primarily determined through the following standardized experimental methods.

Biochemical Kinase Activity Assay

This assay directly measures the inhibition of the target kinase's enzymatic activity [1] [2].

  • Principle: The assay quantifies the phosphorylation of a substrate by a recombinant human FGFR kinase domain in the presence of a concentration gradient of this compound.
  • Procedure:
    • Reaction Setup: Incubate the FGFR kinase with ATP and a substrate in a buffer system.
    • Inhibitor Addition: Add this compound at a series of concentrations (e.g., spanning from 0.1 nM to 1000 nM).
    • Detection: Use a detection method such as enzyme-linked immunosorbent assay (ELISA) to measure the level of phosphorylated product.
    • Data Analysis: Plot the inhibition percentage against the log of the inhibitor concentration to calculate the IC₅₀ value.
Cellular Proliferation Assay (Ba/F3 Model)

This functional assay evaluates the compound's ability to inhibit FGFR-dependent cell growth [1] [2].

  • Cell Model: Ba/F3 cells, an interleukin-3 (IL-3)-dependent murine pro-B cell line, are engineered to express a constitutively active human FGFR (e.g., via translocation), making their survival and proliferation dependent on FGFR signaling.
  • Procedure:
    • Cell Culture: Plate FGFR-translocated Ba/F3 cells in growth medium without IL-3.
    • Drug Treatment: Treat cells with a serial dilution of this compound for a defined period, typically 72 hours.
    • Viability Measurement: Assess cell viability using a quantifiable method like the CellTiter-Glo Luminescent Cell Viability Assay, which determines the number of metabolically active cells based on ATP content [1] [4].
    • Data Analysis: Normalize viability data as a percentage of the DMSO control and calculate the IC₅₀ from the dose-response curve.

FGFR Signaling Pathway and this compound Mechanism

The diagram below illustrates the core FGFR signaling pathway and the mechanism of action for this compound.

G cluster_0 MAPK/ERK Pathway cluster_1 PI3K/AKT Pathway cluster_2 PLCγ/PKC Pathway FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCG FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Proliferation & Survival ERK->Prolif Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT AKT->Prolif PKC PKC PLCG->PKC PKC->Prolif STAT->Prolif This compound This compound This compound->FGFR Inhibits Autophosphorylation

Diagram 1: FGFR signaling is initiated by ligand binding and receptor dimerization, activating key downstream pathways. This compound binds the ATP-binding pocket of FGFR1-3, inhibiting autophosphorylation and subsequent signal transduction [5] [1] [2].

Discussion on Resistance and Clinical Relevance

A significant challenge in targeted therapy is acquired resistance, often driven by gatekeeper mutations in the kinase domain [2]. Biochemical profiling reveals this compound's varying efficacy against these mutants:

Table 2: this compound Sensitivity to FGFR Gatekeeper Mutations

FGFR Isoform & Mutation Reported IC₅₀ (nM) Fold Change (vs. Wild Type)
FGFR2 V564I 7 nM ~4.7-fold reduction
FGFR1 V561M 149 nM ~745-fold reduction
FGFR3 V555M 107 nM ~76-fold reduction

Structural analyses indicate that this compound's difluoromethoxyphenyl ring occupies a hydrophobic pocket containing the gatekeeper valine. Replacing valine with the bulkier methionine or phenylalanine causes steric clashes that diminish this compound's binding affinity [2].

Beyond its approved use in cholangiocarcinoma, preclinical studies highlight this compound's potential in other contexts. Research shows it can overcome resistance to KRAS G12C inhibitors in non-small cell lung cancer with a mesenchymal phenotype and high FGFR1 expression [4]. Additionally, this compound enhances radiosensitivity in glioblastoma stem cells by inhibiting the FGFR1/FOXM1 pathway and downregulating S100A4, a biomarker of mesenchymal transition [5].

References

Pemigatinib metabolic stability in human liver microsomes

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Metabolic Stability Profile of Pemigatinib

The following table consolidates the key in vitro and in silico metabolic parameters for this compound, as identified in the research.

Parameter Value Experimental Context
In Vitro Half-life (t₁/₂) 27.29 min [1] [2] [3] Human Liver Microsomes (HLM)
Intrinsic Clearance (CLᵢₙₜ) 25.40 µL/min/mg [1] [2] [3] Human Liver Microsomes (HLM)
Predicted Bioavailability Moderate (suggesting good bioavailability) [1] [2] [3] Based on a moderate extraction ratio
Major Metabolizing Enzyme CYP3A4 [4] Identified via in vitro studies
In Silico Metabolic Lability - Predicted by StarDrop's WhichP450 module [2]

Detailed Experimental Protocols

The data in the table above was generated using the following validated experimental methods.

LC-MS/MS Analytical Method

This method was developed for the precise quantification of this compound in a human liver microsome (HLM) matrix [1] [2].

  • Chromatography:
    • Stationary Phase: ZORBAX Eclipse Plus C18 column (50 mm x 2.1 mm, 1.8 µm) [2].
    • Mobile Phase: Isocratic elution with a mixture of 30% acetonitrile and 70% aqueous solution (0.1% formic acid in water) [2].
    • Flow Rate: 0.3 mL/min [2].
    • Run Time: 2 minutes [2].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode [2].
    • Detection: Multiple Reaction Monitoring (MRM) [2].
    • MRM Transitions for this compound: 488 → 401 (Collision Energy: 16 V) and 488 → 186 (Collision Energy: 36 V) [2].
  • Method Validation:
    • Linearity: 5 to 500 ng/mL (R² = 0.9995) [1] [2].
    • LLOQ: 5 ng/mL [1] [2].
    • Accuracy & Precision: Inter- and intra-day variability were within 10% [1] [2].
    • Recovery: The mean recovery for this compound was 101.7 ± 4.48% [2].
Metabolic Incubation Procedure

The metabolic stability assay was conducted to measure the depletion of this compound over time [5] [2].

  • Incubation System: Human liver microsomes [1] [2].
  • Model for Calculation: The "in vitro t₁/₂" approach using the well-stirred model was used to calculate the intrinsic clearance and in vitro half-life [5] [2].
  • Software for In Silico Prediction: The StarDrop software package (WhichP450 module) was used to predict the compound's metabolic lability and sites of metabolism before the in vitro experiments [1] [2].

Clinical and Pharmacological Context

The metabolic characteristics of this compound have direct implications for its clinical use.

  • Drug Interactions: As this compound is primarily metabolized by CYP3A4, co-administration with strong or moderate CYP3A4 inhibitors or inducers should be avoided, as these can alter this compound's plasma concentration [6] [4].
  • Safety Profile: In clinical trials (FIGHT-202), the most common treatment-related adverse events included hyperphosphatemia (58.5%), alopecia (49.7%), and diarrhea (47.6%) [7]. Hyperphosphatemia is an on-target effect of FGFR inhibition [6].
  • Pharmacokinetics: this compound exhibits dose-proportional pharmacokinetics and can be administered with or without food. It is primarily excreted in feces (82.4%) and urine (12.6%) [4].

FGFR Signaling Pathway and this compound's Mechanism

The diagram below illustrates the pathway targeted by this compound and its consequences.

G FGF_Ligand FGF Ligand FGFR FGFR (Dimer) FGF_Ligand->FGFR Binds Downstream Downstream Pathways (JAK/STAT, MAPK, PI3K/AKT) FGFR->Downstream Activates Cellular_Effects Cellular Effects: Proliferation, Survival, Angiogenesis Downstream->Cellular_Effects Leads to This compound This compound This compound->FGFR Inhibits

> this compound inhibits the FGFR signaling pathway, blocking downstream signals that drive tumor cell processes.

Key Takeaways for Researchers

  • Moderate Metabolic Stability: this compound's moderate in vitro half-life and clearance suggest a predictable and manageable in vivo pharmacokinetic profile, contributing to its once-daily oral dosing regimen [1] [2] [6].
  • Robust Analytical Method: The validated LC-MS/MS method provides a reliable tool for further pharmacokinetic and metabolic studies on this compound and its potential metabolites [1] [2].
  • Clear Drug-Drug Interaction Risk: The central role of CYP3A4 in its metabolism is a critical factor for clinicians and researchers to consider during treatment design or combination therapy studies [6] [4].

References

Fibroblast growth factor receptor signaling pathway pemigatinib

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile and Approved Indication

The table below summarizes the core characteristics of pemigatinib.

Property Description
Drug Name This compound (INCB054828; brand name: Pemazyre)
Primary Target Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 [1] [2] [3]
Mechanism of Action Selective, competitive ATP-binding inhibitor that blocks FGFR autophosphorylation and downstream signaling (e.g., MAPK, PI3K/AKT, JAK/STAT pathways) [2] [3] [4]
Key Biochemical Potency (IC₅₀) FGFR1: ~0.4 nM; FGFR2: ~0.5 nM; FGFR3: ~1.0 nM; FGFR4: ~30 nM (demonstrating high selectivity for FGFR1-3) [1]
Primary Approved Indication Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements [2] [5]

Mechanisms of Action and Emerging Applications

This compound exerts its effects by targeting the FGFR signaling pathway, and research is uncovering broader applications, particularly in overcoming drug resistance.

Signaling Pathway and Cellular Effects

The diagram below illustrates the FGFR signaling pathway and the molecular consequences of its inhibition by this compound.

G FGF FGF FGFR FGFR FGF->FGFR Binds P_FGFR Activated FGFR (Dimerized & Phosphorylated) FGFR->P_FGFR Dimerization & Autophosphorylation Downstream Downstream Pathways (MAPK, PI3K/AKT, JAK/STAT) P_FGFR->Downstream Activates Effects Cellular Outcomes: Proliferation, Survival, Angiogenesis, Stress Downstream->Effects This compound This compound This compound->P_FGFR Inhibits

This compound inhibits FGFR activation, blocking key cancer-promoting signaling pathways. [2] [3] [4]

Treatment with this compound induces several biological effects across different cancer cell lines, including:

  • Cell Cycle Arrest: Induction of G1 phase arrest [3].
  • Cellular Stress: Increased production of reactive oxygen species (ROS) and induction of cellular senescence [3].
  • Apoptosis: Promotion of programmed cell death [3].
  • MicroRNA Modulation: Upregulation of tumor suppressor microRNAs (e.g., miR-133b, miR-139, miR-186, miR-195) and subsequent downregulation of their oncogenic protein targets (e.g., c-Myc, c-MET, CDK6, EGFR) [3].
Emerging Therapeutic Strategies

Preclinical studies highlight this compound's potential in combination therapies to overcome resistance:

  • Sensitizing Glioblastoma to Standard Therapies: In glioblastoma stem cells (GSCs), FGFR1 signaling is a key mediator of radioresistance [1] [6]. This compound inhibits FGFR1 signaling, promotes its degradation, and downregulates resistance-associated genes like S100A4 and FOXM1 [1]. This significantly enhances GSCs' sensitivity to radiation therapy in vitro and shows promising trends for prolonged survival in mouse models [1]. Recent research also demonstrates that this compound can sensitize GSCs to Tumor Treating Fields (TTFields) [6].

  • Overcoming KRAS G12C Inhibitor Resistance: In non-small cell lung cancer (NSCLC) with a mesenchymal-like phenotype and high FGFR1 expression, FGFR signaling acts as a feedback mechanism that confers inherent resistance to KRAS G12C inhibitors (e.g., sotorasib, adagrasib) [7] [8]. The combination of this compound and a KRAS G12C inhibitor shows high Bliss synergy, effectively overcoming this resistance in both in vitro and in vivo models [7] [8]. Knockdown experiments confirmed that FGFR1, but not FGFR2-4, is responsible for this synergistic effect [7].

Quantitative Efficacy and Safety Profile

Clinical Efficacy in Cholangiocarcinoma

A 2025 systematic review of five studies (459 patients) consolidated the efficacy of this compound in its approved population [2]:

Efficacy Measure Result
Objective Response Rate (ORR) 43.2%
Complete Response (CR) 3.0%
Partial Response (PR) 40.2%
Stable Disease (SD) 36.9%
Disease Control Rate (DCR = CR+PR+SD) 80.1%
Progressive Disease (PD) 14.9%
Median Progression-Free Survival (PFS) 6.3 - 8.7 months (varies by study cohort)
Safety and Adverse Events

The table below summarizes the most common adverse events (AEs) associated with this compound from the systematic review and a 2025 real-world pharmacovigilance study of the FDA Adverse Event Reporting System (FAERS) [2] [9].

Adverse Event Frequency (Clinical Data) Frequency (Real-World FAERS Data)
Hyperphosphatemia 48.0% Most frequent in "Metabolism and nutrition disorders"
Fatigue 33.0% Frequently reported ("General disorders")
Alopecia 32.7% Information missing
Diarrhea 28.6% Frequently reported ("Gastrointestinal disorders")
Dry Eye 20.1% Frequently reported ("Skin and subcutaneous tissue disorders")
Other Ocular Toxicity Keratitis, retinal detachment, blurred vision Information missing

The real-world study also identified novel AEs not initially highlighted in clinical trials, such as reduced fluid intake, and noted a median time-to-onset of AEs of 29 days for this compound [9].

Experimental Workflow for Combination Therapy Research

For researchers investigating this compound in combination with other therapies, the following workflow outlines a standard preclinical methodology. This is adapted from studies on its combination with KRAS G12C inhibitors in NSCLC [7] [8].

G Start 1. In Vitro Screening A1 Cell Culture & Plating (Mesenchymal-like NSCLC cell lines with KRAS G12C mutation and high FGFR1) Start->A1 A2 Drug Treatment (6x6 matrix of concentrations: This compound + KRAS G12C inhibitor) A1->A2 A3 Viability Assay (5-day treatment, CellTiter-Glo measurement) A2->A3 A4 Synergy Analysis (Bliss Independence Model) A3->A4 B1 2. Target Validation A4->B1 If Synergy B2 Gene Knockdown (FGFR1 vs. FGFR2-4 siRNA/shRNA) B1->B2 B3 Re-assess Combination Efficacy B2->B3 C1 3. In Vivo Validation B3->C1 If FGFR1-specific C2 Mouse Xenograft/PDX Models (High FGFR1, KRAS G12C tumors) C1->C2 C3 In Vivo Dosing (this compound p.o. + KRAS G12C inhibitor p.o.) C2->C3 C4 Tumor Growth & Survival Analysis C3->C4

Standard workflow for evaluating this compound in drug combinations, from screening to in vivo validation. [7] [8]

Key Protocols
  • Synergy Assessment: The Bliss Independence model is used to calculate a synergy score. A score > 0 indicates synergy, meaning the combination is more effective than the expected additive effect of each drug alone [7] [8].
  • In Vivo Models: Patient-derived xenograft (PDX) or human lung cancer xenograft models with a mesenchymal phenotype, high FGFR1 expression, and KRAS G12C mutation are used. This compound is typically administered orally once daily [7] [8].

Research Perspectives and Challenges

  • Mechanism of Resistance: Despite initial efficacy, acquired resistance to this compound can develop, often through secondary mutations in the FGFR2 kinase domain in cholangiocarcinoma [2] [5].
  • Future Directions: Research is exploring next-generation inhibitors and new combinations. Using irreversible FGFR inhibitors or combining this compound with agents that target bypass resistance pathways (e.g., EGFR inhibitors) are promising strategies [5].

References

Comprehensive LC-MS/MS Analytical Method for Pemigatinib Quantification in Human Liver Microsomes: Application to Metabolic Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Pemigatinib (PMB) is an orally administered, selective, potent small-molecule inhibitor targeting fibroblast growth factor receptor (FGFR) 1, 2, and 3. It received accelerated approval from the US Food and Drug Administration in April 2020 for the treatment of adults with previously treated, unresectable metastatic or locally advanced cholangiocarcinoma with a FGFR2 fusion or rearrangement [1] [2]. As a targeted therapy, this compound represents a significant advancement in the management of this rare but aggressive malignancy, with expanding clinical investigation across various solid tumors harboring FGFR alterations [3].

The development of robust bioanalytical methods is crucial for understanding the pharmacokinetic profile and metabolic fate of pharmaceutical compounds during drug development. Accurate quantification of drug concentrations in biological matrices enables researchers to determine critical parameters such as metabolic stability, intrinsic clearance, and potential drug-drug interactions [1]. For this compound specifically, assessing its metabolic stability in human liver microsomes (HLMs) provides valuable insights into its hepatic extraction ratio and potential oral bioavailability, guiding dosage regimen optimization [1].

This application note presents a comprehensive LC-MS/MS methodology specifically developed and validated for the precise quantification of this compound in human liver microsomes. The established protocol offers significant advantages over previously reported methods, including enhanced sensitivity, improved selectivity through multiple reaction monitoring (MRM), and a streamlined isocratic elution system that reduces analytical runtime and solvent consumption [1]. The method has been successfully applied to evaluate the metabolic stability of this compound, providing essential data for predicting its in vivo performance and informing clinical development strategies.

Experimental Design and Methodology

Materials and Reagents
  • This compound (99.88% purity) and flavopiridol (Internal Standard, IS; 99.72% purity) were procured from MedChem Express Company (Princeton, NJ, USA) [1].
  • Pooled human liver microsomes (M0567) from male donors (20 mg mL⁻¹ in 250 mM sucrose buffer) were obtained from Sigma-Aldrich (St. Louis, MO, USA) and stored at -70°C until use [1].
  • HPLC-grade acetonitrile and formic acid were purchased from Sigma-Aldrich (St. Louis, MO, USA) [1].
  • Water was purified using a Milli-Q plus purification system from Millipore (Billerica, MA, USA) [1].
Instrumentation and LC-MS/MS Conditions

The analytical system consisted of a Waters Acquity UPLC (serial number H10UPH) coupled with an Acquity TQD mass spectrometer (serial number QBB1203). The entire system was controlled by MassLynx 4.1 software (Version 4.1, SCN 805), with data processing performed automatically using the integrated 'QuanLynx' module. Mass tuning was optimized using the IntelliStart software [1].

Table 1: Liquid Chromatography Conditions

Parameter Specification
Column ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm)
Column Temperature 22 ± 2°C
Mobile Phase 30% acetonitrile : 70% aqueous solution (0.1% formic acid in water)
Flow Rate 0.3 mL/min
Injection Volume 5 μL
Run Time 2 min
Retention Time (PMB) 1.2 min
Retention Time (IS) 1.9 min

Table 2: Mass Spectrometry Conditions

Parameter Specification
Ionization Mode Positive electrospray ionization (ESI+)
Drying Gas Nitrogen (650 L/h at 350°C)
Cone Gas Flow 100 L/h
Collision Gas Argon (0.14 mL/min)
Capillary Voltage 4.0 kV
Extractor Voltage 3.0 V
RF Lens Voltage 0.1 V
Source Temperature 350°C
Dwell Time 0.025 s per transition

Table 3: Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ions (m/z) Cone Voltage (V) Collision Energy (V)
This compound 488 401 (quantifier) 26 16
186 (qualifier) 26 36
Flavopiridol (IS) 402 341 (quantifier) 40 24
70 (qualifier) 40 30
Sample Preparation Procedure
  • Protein Precipitation: Transfer 50 μL of HLM sample to a clean microcentrifuge tube [1].
  • Internal Standard Addition: Add 10 μL of flavopiridol working solution (appropriate concentration in acetonitrile) [1].
  • Precipitation: Add 300 μL of ice-cold acetonitrile to precipitate proteins [1].
  • Vortex and Centrifuge: Vortex-mix for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C [1].
  • Supernatant Collection: Transfer 100 μL of the clear supernatant to an autosampler vial for LC-MS/MS analysis [1].
Metabolic Stability Incubation Protocol
  • Incubation Mixture Preparation: Prepare incubation mixture containing 0.1 M phosphate buffer (pH 7.4), HLMs (0.5 mg protein/mL), and this compound (1 μM final concentration) in a final volume of 500 μL [1].
  • Pre-incubation: Allow the mixture to equilibrate at 37°C for 5 minutes [1].
  • Reaction Initiation: Start the reaction by adding NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.4 U/mL glucose-6-phosphate dehydrogenase) [1].
  • Time Point Sampling: Withdraw 50 μL aliquots at predetermined time points (0, 5, 10, 15, 30, and 45 minutes) [1].
  • Reaction Termination: Immediately mix each aliquot with 300 μL of ice-cold acetonitrile containing internal standard to stop the reaction [1].
  • Sample Analysis: Process samples as described in Section 2.3 and analyze using the LC-MS/MS method [1].

G Start Start Metabolic Stability Assessment InSilico In Silico Prediction (StarDrop Software) Start->InSilico HLMPrep Prepare HLM Incubation (0.5 mg protein/mL) InSilico->HLMPrep SubstrateAdd Add this compound (1 µM final concentration) HLMPrep->SubstrateAdd PreIncubate Pre-incubate at 37°C for 5 min SubstrateAdd->PreIncubate NADPHAdd Initiate reaction with NADPH regenerating system PreIncubate->NADPHAdd TimePoints Collect aliquots at 0, 5, 10, 15, 30, 45 min NADPHAdd->TimePoints StopReaction Stop reaction with ice-cold acetonitrile TimePoints->StopReaction SamplePrep Sample preparation: Protein precipitation StopReaction->SamplePrep LCAnalysis LC-MS/MS analysis (MRM mode) SamplePrep->LCAnalysis DataProcessing Data processing and calculation of t½ and CLint LCAnalysis->DataProcessing

Figure 1: Workflow for assessing this compound metabolic stability in human liver microsomes

Method Validation Results

The developed LC-MS/MS method was thoroughly validated according to US FDA bioanalytical method validation guidelines to ensure reliability, reproducibility, and sensitivity for quantifying this compound in HLM matrices [1].

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 5 to 500 ng/mL. The calibration curve was constructed using least-squares linear regression analysis with a correlation coefficient (R²) of 0.9995, indicating a strong relationship between concentration and detector response [1].

The lower limit of quantification (LLOQ) was established at 5 ng/mL, with signal-to-noise ratio exceeding 10:1. This sensitivity was sufficient for reliably detecting and quantifying this compound concentrations in metabolic stability studies [1].

Table 4: Method Validation Parameters for this compound Quantification in HLMs

Validation Parameter Result Acceptance Criteria
Linear Range (ng/mL) 5-500 -
Correlation Coefficient (R²) 0.9995 ≥0.990
LLOQ (ng/mL) 5 S/N ≥10
Intra-day Accuracy (%) -2.31 to 4.48 ±15%
Intra-day Precision (% CV) 0.46-6.99 ≤15%
Inter-day Accuracy (%) -7.67 to 4.48 ±15%
Inter-day Precision (% CV) 0.46-6.99 ≤15%
Mean Recovery (%) 101.7 ± 4.48 Consistent and reproducible
Matrix Effect Acceptable No significant suppression/enhancement
Precision and Accuracy

The intra-day and inter-day accuracy and precision were evaluated using quality control samples at low, medium, and high concentrations across three validation days. The results demonstrated that both parameters were within a variability of 10%, confirming the method's reproducibility and reliability [1].

The mean recovery of this compound from the HLM matrix was 101.7 ± 4.48%, which was superior to previously reported methods that showed recovery rates between 89.3-92.2% [1]. This high recovery indicates efficient extraction and minimal loss of the analyte during sample preparation.

Selectivity and Specificity

Selectivity was confirmed by comparing chromatograms of blank HLM samples with those spiked with this compound and IS. No significant interfering peaks from the HLM matrix were observed at the retention times of this compound (1.2 min) or the IS (1.9 min), demonstrating the method's specificity [1].

The use of MRM mode with two specific transitions for this compound (488 → 401 and 488 → 186) significantly enhanced method selectivity compared to single reaction monitoring (SRM) approaches used in previously published methods [1].

Stability

Stability experiments demonstrated that this compound remained stable in the HLM matrix under various storage and processing conditions, including bench-top stability (ambient temperature for 4 h), post-preparative stability (in autosampler at 10°C for 12 h), and after three freeze-thaw cycles[-citation:1]. These findings support the reliability of sample handling procedures in routine analytical applications.

Metabolic Stability Assessment

In Silico Prediction

Prior to experimental analysis, the metabolic stability of this compound was evaluated using the WhichP450 module of the StarDrop software package. The software predicted the compound's metabolic lability, expressed as a composite site lability (CSL) value, which indicates the susceptibility of different molecular regions to metabolic transformation [1]. This in silico approach provides valuable preliminary data to guide experimental design and resource allocation.

Metabolic Stability Parameters

The validated LC-MS/MS method was applied to assess the metabolic stability of this compound in HLMs. The disappearance of this compound over time followed first-order kinetics, allowing calculation of key metabolic parameters [1].

Table 5: Metabolic Stability Parameters of this compound in Human Liver Microsomes

Parameter Value Interpretation
In vitro Half-life (t₁/₂) 27.29 min Moderate metabolic stability
Intrinsic Clearance (CLint) 25.40 μL/min/mg Moderate hepatic extraction
Predicted Hepatic Extraction Ratio Moderate Suggests good oral bioavailability

The in vitro half-life of this compound was determined to be 27.29 minutes, with an intrinsic clearance value of 25.40 μL/min/mg [1]. These parameters indicate that this compound exhibits moderate metabolic stability in human liver microsomes. The moderate extraction ratio further suggests that the drug would likely demonstrate good oral bioavailability in clinical settings [1].

G This compound This compound Administration (13.5 mg, 2 weeks on/1 week off) Absorption Absorption This compound->Absorption Liver Liver Metabolism Absorption->Liver Systemic Systemic Circulation Liver->Systemic HLMData HLM Data: Half-life = 27.29 min CLint = 25.40 μL/min/mg HLMData->Liver Predicts FGFRBinding FGFR1-3 Binding (Target Inhibition) Systemic->FGFRBinding Bioavailability Good Oral Bioavailability Systemic->Bioavailability TumorResponse Antitumor Response FGFRBinding->TumorResponse

Figure 2: Relationship between this compound metabolic properties and clinical pharmacokinetics

Conclusions and Applications

The developed and validated LC-MS/MS method for this compound quantification in human liver microsomes represents a robust, sensitive, and efficient analytical tool for drug metabolism studies. Key advantages of this method include:

  • Enhanced Sensitivity: With an LLOQ of 5 ng/mL, the method provides sufficient sensitivity for comprehensive metabolic stability assessments [1].
  • Improved Selectivity: The use of MRM mode with two specific transitions for this compound significantly enhances method specificity compared to previously reported SRM approaches [1].
  • Rapid Analysis: The short runtime of 2 minutes per sample enables high-throughput analysis, making the method suitable for busy laboratory environments [1].
  • Superior Recovery: The sample preparation procedure yields excellent recovery rates (101.7 ± 4.48%), outperforming previously published methods [1].

The application of this method to metabolic stability studies has provided valuable insights into this compound's hepatic clearance characteristics and potential oral bioavailability. The moderate extraction ratio observed suggests that this compound would demonstrate favorable pharmacokinetic properties in clinical settings, consistent with its established oral dosing regimen [1] [2].

This analytical approach serves as a valuable template for researchers developing bioanalytical methods for other tyrosine kinase inhibitors or small molecule therapeutics. The comprehensive validation strategy and practical applications detailed in this protocol provide a framework that can be adapted to support various stages of drug discovery and development, from early metabolic screening to advanced pharmacokinetic studies.

References

Comprehensive Application Notes and Protocols: Pemigatinib Supersaturable Self-Nanoemulsifying Drug Delivery System (sSNEDDS)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Pemigatinib is a selective small-molecule tyrosine kinase inhibitor of fibroblast growth factor receptor (FGFR 1-3) approved for the treatment of advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements. [1] Despite its clinical efficacy, this compound faces significant biopharmaceutical challenges as a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting pH-dependent solubility with high permeability but poor aqueous solubility at physiological pH (approximately 0.144 mg/mL). [2] [3] This limited solubility constrains its oral bioavailability and contributes to high pharmacokinetic variability, necessitating advanced formulation strategies to optimize its therapeutic potential.

Supersaturable Self-Nanoemulsifying Drug Delivery Systems (sSNEDDS) represent an innovative approach to overcome these limitations. These systems combine the advantages of conventional SNEDDS—which form transparent oil-in-water nanoemulsions with droplet sizes of 20-100 nm upon aqueous dilution—with supersaturation technology to enhance and maintain drug concentration beyond its equilibrium solubility. [2] [4] The incorporation of precipitation inhibitors (PIs) such as hydrophilic polymers prevents drug crystallization, maintaining a metastable supersaturated state that enhances gastrointestinal absorption. This technical approach addresses the key limitations of conventional SNEDDS, including drug precipitation in the gastrointestinal tract and the need for high surfactant concentrations that may cause gastric irritation. [2]

Formulation Composition and Optimization

Excipient Screening and Selection

The development of this compound sSNEDDS begins with systematic screening of excipients based on their solubilization capacity and emulsification efficiency.

  • Oil Phase Screening: Captex 300 demonstrated the maximum solubility for this compound among various oils tested, including Capmul MCM, Captex 2000, Miglynol 812, Capryol PGMC, sunflower oil, peppermint oil, oleic acid, and castor oil. [2] The selection of Captex 300 as the primary oil phase is based on its optimal drug loading capacity and compatibility with other formulation components.

  • Surfactant Selection: Kolliphor RH 40 was identified as the optimal surfactant due to its balanced hydrophilicity-lipophilicity and superior emulsification ability. [2] This surfactant plays a critical role in forming and stabilizing the nanoemulsion interface, with its high hydrophilic-lipophilic balance (HLB) value facilitating rapid dispersion in aqueous media.

  • Co-surfactant Optimization: Transcutol HP was selected as the co-surfactant based on its solubilization potential and ability to enhance emulsification by reducing interfacial tension. [2] The combination of Kolliphor RH 40 and Transcutol HP creates an optimal microenvironment for this compound solubilization and nanoemulsion formation.

  • Precipitation Inhibitor: Hydroxypropyl methylcellulose (HPMC K4M) at 5% concentration was identified as the optimal precipitation inhibitor, providing effective supersaturation maintenance with increased self-emulsification time. [2] HPMC functions by inhibiting crystal nucleation and growth through molecular interactions with drug molecules and modulation of medium viscosity.

Formulation Optimization Design

The composition of oil, surfactant, and co-surfactant was optimized using phase diagrams and further refined through simplex-lattice design, a statistical mixture design approach particularly suitable for formulation optimization. [2] This design allowed for systematic variation of component ratios while evaluating critical response variables, including droplet size, polydispersity index (PDI), emulsification time, and drug release profile. The association between response variables and influencing factors was described by multiple linear regression analysis, with optimum levels determined using Derringer's desirability function. [2]

Table 1: Optimized Composition of this compound sSNEDDS

Component Function Optimal Concentration Specific Grade
Captex 300 Oil phase 25-30% -
Kolliphor RH 40 Surfactant 40-45% -
Transcutol HP Co-surfactant 25-30% -
HPMC K4M Precipitation inhibitor 5% -
This compound Active ingredient 13.5 mg equivalent -

Table 2: Critical Quality Attributes of Optimized this compound sSNEDDS

Parameter Result Methodology
Droplet size range 166.78 ± 3.14 to 178.86 ± 1.24 nm Dynamic light scattering
Polydispersity index (PDI) 0.212 – 0.256 Dynamic light scattering
Emulsification time < 15 seconds Visual observation in physiological fluids
Percent transmittance 99.12 ± 0.46% UV-spectroscopy at 638 nm
Viscosity 574 ± 26 centipoises Rheometer
Drug release profile Significantly faster than pure drug and conventional SNEDDS Dissolution testing

Preparation Protocol

Equipment and Material Requirements
  • Equipment: Analytical balance, magnetic stirrer with hot plate, water bath, sonicator, homogenizer (optional), pH meter, vacuum desiccator
  • Materials: this compound (API), Captex 300, Kolliphor RH 40, Transcutol HP, HPMC K4M, organic solvents (methanol, ethanol)
Step-by-Step Manufacturing Procedure
  • Drug Solubilization: Accurately weigh 13.5 mg of this compound per dosage unit and dissolve in a minimal quantity of a volatile organic solvent (methanol or ethanol) to facilitate uniform distribution throughout the formulation. [5]

  • Oil-Surfactant Mixture Preparation: Combine Captex 300 (25-30%), Kolliphor RH 40 (40-45%), and Transcutol HP (25-30%) in a glass vial. Mix thoroughly using a magnetic stirrer at 500 rpm for 10 minutes until a homogeneous mixture is obtained. [2]

  • Drug Incorporation: Gradually add the drug solution to the oil-surfactant mixture while maintaining continuous stirring at 40°C to ensure uniform distribution and facilitate solvent evaporation. [2]

  • Precipitation Inhibitor Addition: Slowly incorporate HPMC K4M (5% w/w of total formulation) to the mixture while increasing stirring speed to 1000 rpm. Continue mixing for 20-30 minutes until a clear, homogeneous preparation is achieved. [2]

  • Solvent Removal: Place the formulation in a vacuum desiccator at room temperature for 2 hours to ensure complete removal of residual organic solvents. [2]

  • Final Homogenization: Subject the final formulation to gentle sonication for 5 minutes in a bath sonicator to eliminate any entrapped air bubbles and ensure product uniformity. [2]

  • Packaging and Storage: Transfer the final sSNEDDS formulation to amber glass vials and store under controlled room temperature conditions (25°C/60% RH) protected from light. [2]

Characterization Methods and Protocols

Physicochemical Characterization
  • Droplet Size and Size Distribution: Determine droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS) with a Malvern Zetasizer. Dilute the sSNEDDS formulation 100-fold with distilled water before measurement. Perform analysis in triplicate at 25°C. [2] PDI values below 0.3 indicate a monodisperse population essential for consistent performance.

  • Morphological Analysis: Examine nanoemulsion droplet morphology using Transmission Electron Microscopy (TEM). Dilute the formulation 100-fold with distilled water, place a drop on a copper grid, and stain with 2% phosphotungstic acid before visualization. [2] This confirms spherical droplet morphology and absence of aggregation.

  • Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) to determine the physical state of this compound within the formulation. Use sealed aluminum pans with a heating rate of 10°C/min under nitrogen purge from 25°C to 300°C. The absence of this compound melting endotherm confirms drug amorphization. [2]

  • FTIR Spectroscopy: Conduct Fourier Transform Infrared Spectroscopy using the KBr pellet method with scans from 4000-400 cm⁻¹ at 4 cm⁻¹ resolution to investigate potential drug-excipient interactions. [2]

In Vitro Performance Evaluation
  • Self-Emulsification Efficiency: Assess by diluting 1 mL of sSNEDDS in 500 mL of distilled water and various physiological media (0.1N HCl, phosphate buffer pH 6.8) under gentle agitation (50 rpm) at 37°C. Record the time for complete dispersion and percentage transmittance at 638 nm. [2]

  • In Vitro Drug Release Studies: Conduct dissolution testing using USP Apparatus II (paddle method) at 50 rpm in 900 mL of different dissolution media (0.1N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer) maintained at 37°C. Withdraw samples at predetermined time intervals and analyze using validated HPLC methods. Compare release profiles against pure drug suspension and conventional SNEDDS. [2] [5]

  • Supersaturation Maintenance: Evaluate the precipitation inhibition capability by diluting the formulation in appropriate aqueous media and monitoring drug concentration over time (up to 24 hours). Sample aliquots at predetermined intervals, filter through 0.1μm membrane filters, and quantify drug content using HPLC. [2]

The FGFR signaling pathway targeted by this compound and the mechanism of sSNEDDS can be visualized as follows:

G FGF FGF FGFR FGFR FGF->FGFR Binding Dimerization Dimerization FGFR->Dimerization Activation Phosphorylation Phosphorylation Dimerization->Phosphorylation Autophosphorylation Signaling Signaling Phosphorylation->Signaling Downstream Pathway Activation CellularEffects CellularEffects Signaling->CellularEffects Proliferation & Survival This compound This compound This compound->FGFR Competitive Inhibition

Diagram 1: FGFR Signaling Pathway and this compound Mechanism of Action - This diagram illustrates the FGFR signaling pathway in tumor cells that this compound targets, showing how it competitively inhibits FGFR to block downstream signaling cascades that drive tumor proliferation and survival.

Stability Assessment Protocol

Accelerated Stability Studies

Conduct accelerated stability studies according to ICH guidelines to evaluate the physical and chemical stability of this compound sSNEDDS under various stress conditions. [2]

  • Storage Conditions: Store sealed sSNEDDS formulations at:

    • 5°C ± 3°C (refrigerated condition)
    • 25°C ± 2°C/60% ± 5% RH (controlled room temperature)
    • 40°C ± 2°C/75% ± 5% RH (accelerated condition)
  • Testing Intervals: Analyze samples at 0, 1, 3, and 6 months for:

    • Physical appearance (clarity, phase separation, precipitation)
    • Drug content (HPLC analysis)
    • Droplet size, PDI, and zeta potential
    • Emulsification time and percent transmittance
    • In vitro drug release profile
Stability Acceptance Criteria

Establish the following acceptance criteria for stability evaluation:

  • Physical Stability: No phase separation, precipitation, or significant change in visual appearance
  • Chemical Stability: Drug content maintained within 90-110% of initial concentration
  • Performance Stability: No significant change in droplet size (<20% increase), PDI (<0.3), emulsification time (<20 seconds), or drug release profile

Table 3: Stability Testing Conditions and Evaluation Parameters

Test Condition Duration Evaluation Parameters Acceptance Criteria
5°C ± 3°C 0, 1, 3, 6 months Appearance, drug content, droplet size, drug release No significant changes from initial specifications
25°C ± 2°C/60% ± 5% RH 0, 1, 3, 6 months Appearance, drug content, droplet size, PDI, zeta potential, drug release All parameters within 90-110% of initial values
40°C ± 2°C/75% ± 5% RH 0, 1, 3, 6 months Appearance, drug content, droplet size, PDI, emulsification time No phase separation or precipitation; drug content >90%

In Vivo Performance and Pharmacokinetics

The pharmacokinetic profile of this compound sSNEDDS was evaluated in comparative studies against pure drug suspension in animal models. The sSNEDDS formulation demonstrated significantly enhanced biopharmaceutical performance with improved absorption characteristics. [5]

Table 4: Pharmacokinetic Parameters of this compound sSNEDDS vs. Pure Drug Suspension

Pharmacokinetic Parameter This compound sSNEDDS Pure Drug Suspension Statistical Significance
Cmax (ng/mL) 3.52 ± 0.13 2.82 ± 0.42 P < 0.05
Tmax (h) 1.50 ± 0.01 2.50 ± 0.03 P < 0.05
AUC0-t (ng·h/mL) 22.5 ± 2.54 13.3 ± 1.85 P < 0.05
AUC0-∞ (ng·h/mL) 25.8 ± 2.12 15.2 ± 2.05 P < 0.05
t1/2 (h) 12.5 ± 1.25 14.8 ± 1.42 P < 0.05
Relative Bioavailability 169% 100% (reference) -

Key findings from pharmacokinetic studies include:

  • Enhanced Absorption: The 25% increase in Cmax and reduced Tmax with sSNEDDS indicate more rapid and efficient drug absorption compared to conventional formulation. [5]

  • Improved Exposure: The significant increase in AUC values (69% higher for sSNEDDS) demonstrates enhanced systemic exposure, translating to improved bioavailability. [5]

  • Optimized Disposition: The slightly decreased elimination half-life suggests altered disposition kinetics potentially due to modified release characteristics. [5]

The experimental workflow for developing and evaluating this compound sSNEDDS is summarized below:

G ExcipientScreening ExcipientScreening FormulationOptimization FormulationOptimization ExcipientScreening->FormulationOptimization Phase Diagrams Simplex-Lattice Design Preparation Preparation FormulationOptimization->Preparation Optimized Composition Determination Characterization Characterization Preparation->Characterization sSNEDDS Formulation InVitro InVitro Characterization->InVitro Droplet Size Morphology Analysis Stability Stability InVitro->Stability Drug Release Supersaturation Maintenance InVivo InVivo Stability->InVivo Stable Formulation Selection

Diagram 2: sSNEDDS Development Workflow - This diagram outlines the systematic approach for developing this compound sSNEDDS, progressing from initial excipient screening through formulation optimization, comprehensive characterization, and final in vivo evaluation.

Conclusion and Technical Outlook

The development of this compound sSNEDDS represents a viable formulation strategy to overcome the solubility-limited bioavailability of this important oncology therapeutic. Through systematic optimization employing quality by design principles and appropriate characterization methodologies, the sSNEDDS platform demonstrates significant advantages over conventional formulations. The incorporation of HPMC K4M as a precipitation inhibitor at 5% concentration effectively maintains supersaturation, while the optimized lipid-based composition ensures rapid self-nanoemulsification with droplet sizes below 200 nm.

The enhanced in vitro dissolution performance and superior in vivo pharmacokinetic profile position this formulation as a promising alternative to the current commercial product. Future development work should focus on translation to solid dosage forms, scale-up manufacturing considerations, and clinical evaluation to establish therapeutic equivalence or potential superiority in human subjects. The protocols and application notes detailed herein provide a comprehensive framework for researchers pursuing similar formulation strategies for other poorly soluble drug compounds.

References

Pemigatinib dosing schedule 14 days on 7 days off

Author: Smolecule Technical Support Team. Date: February 2026

Pemigatinib Application Notes & Protocol

Drug Profile and Mechanism of Action
  • Drug Name: this compound (PEMAZYRE)
  • Classification: A potent, selective, oral small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 [1] [2].
  • Primary Mechanism: It targets and inhibits FGFR phosphorylation and signaling, thereby preventing tumor cell proliferation and survival in cancers driven by FGFR alterations [1] [2].
  • Key Indications:
    • Cholangiocarcinoma: Adults with previously treated, unresectable, locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement [3] [4] [5].
    • Myeloid/Lymphoid Neoplasms (MLNs): Adults with relapsed or refractory MLNs with an FGFR1 rearrangement. Note: The dosing schedule for MLNs is continuous, not intermittent. [6] [5]
Recommended Dosing Schedule and Rationale

The dosing regimen differs by indication, a critical distinction for clinical protocol design.

Table 1: Recommended this compound Dosing Schedules by Indication

Indication Genetic Alteration Recommended Dosage & Schedule Cycle Duration
Cholangiocarcinoma FGFR2 fusion/rearrangement 13.5 mg orally, once daily for 14 consecutive days, followed by 7 days off therapy [3] [7] [5] 21 days
Myeloid/Lymphoid Neoplasms FGFR1 rearrangement 13.5 mg orally, once daily on a continuous schedule [6] [5] Continuous
  • Rationale for Intermittent Dosing in Cholangiocarcinoma: The 14-days-on, 7-days-off schedule is a strategic approach to manage the pharmacodynamic effect of the drug. A key biomarker of FGFR inhibition is a rise in serum phosphate levels (hyperphosphatemia) [8]. Research has shown that serum phosphate levels increase during the 14-day dosing period and subsequently decrease during the 7-day treatment break, allowing for management of this on-target effect and potentially improving tolerability [8]. Treatment is continued until disease progression or unacceptable toxicity occurs [3].
Clinical Evidence and Efficacy Data

The approval for cholangiocarcinoma is based on the pivotal FIGHT-202 phase II trial [2] [5].

  • Study Design: An open-label, multicenter, single-arm study in 107 patients with previously treated, advanced cholangiocarcinoma harboring FGFR2 fusions or rearrangements. Patients received this compound 13.5 mg on the 14-days-on, 7-days-off schedule [5].
  • Efficacy Results: The trial demonstrated an Objective Response Rate (ORR) of 36%, with 2.8% of patients achieving a complete response. The median Duration of Response (DOR) was 9.1 months [2] [5].
  • Supporting Pharmacokinetics: A 2023 Phase I study in Chinese patients confirmed that this compound is rapidly absorbed and has a geometric mean elimination half-life of 11.3 hours. The area under the curve (AUC) and maximum concentration (Cmax) at steady state support the once-daily dosing regimen [8].
Safety Profile & Dose Modification Protocol

This compound has a distinct safety profile requiring proactive monitoring and management.

  • Common Adverse Reactions (≥20%): Hyperphosphatemia, alopecia, diarrhea, nail toxicity, fatigue, dysgeusia, nausea, stomatitis, dry eye, and constipation [3] [4].
  • Serious and Key Risks:
    • Ocular Toxicity: Retinal Pigment Epithelial Detachment (RPED) can occur. Regular ophthalmologic exams are mandatory [3] [1].
    • Hyperphosphatemia: An on-target effect that can lead to soft tissue mineralization if unmanaged [3] [4].

A structured protocol for dose modification is required to manage adverse reactions.

Table 2: Dose Modification Guide for Adverse Reactions

Adverse Reaction (AR) Action Dosing Recommendation after Resolution
Symptomatic RPED Withhold PEMAZYRE [3] [7] Resume at a reduced dose upon improvement [3] [7]
Hyperphosphatemia >7 mg/dL to ≤10 mg/dL Initiate phosphate-lowering therapy. If not <7 mg/dL within 1-2 weeks, withhold [3] [7] First occurrence: Resume at same dose. Subsequent: Resume at reduced dose [3] [7]
Hyperphosphatemia >10 mg/dL Initiate phosphate-lowering therapy. If not ≤10 mg/dL within 1 week, withhold [3] [7] Resume at next lower dose level [3] [7]
Grade 3 AR Withhold for up to 2 weeks [3] [7] If resolves within 2 weeks, resume at next lower dose. Otherwise, discontinue [3] [7]
Grade 4 AR Permanently discontinue [3] [7]

Recommended Dose Reduction Steps:

  • First reduction: 9 mg once daily (for first 14 days of each cycle for cholangiocarcinoma) [3] [7]
  • Second reduction: 4.5 mg once daily (for first 14 days of each cycle for cholangiocarcinoma) [3] [7]
  • Permanently discontinue if unable to tolerate 4.5 mg dose [3] [7]
Experimental & Monitoring Protocols

A. Pre-Treatment and Ongoing Monitoring Protocol

  • Genetic Testing: Confirm the presence of an FGFR2 fusion or rearrangement in tumor specimens prior to initiation for cholangiocarcinoma [7] [5].
  • Ophthalmologic Examination: Perform a comprehensive exam, including Optical Coherence Tomography (OCT), at baseline, every 2 months for the first 6 months, and every 3 months thereafter [3] [1].
  • Serum Phosphate Monitoring: Check levels regularly during treatment. Initiate a low-phosphate diet when level is >5.5 mg/dL and consider phosphate-lowering therapy when >7 mg/dL [3] [1].
  • Pregnancy Testing: Verify pregnancy status in females of reproductive potential before starting [9] [4].

B. Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment Methodology The following protocol is adapted from a phase I clinical trial [8] and can be applied in research settings.

  • Plasma Sampling for PK: Collect blood samples pre-dose and at specified intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8 hours) on Days 1 and 14 of Cycle 1 to determine Cmax, Tmax, AUC, and half-life.
  • Analytical Method: Quantify this compound plasma concentrations using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method [8].
  • PD Marker Assessment: Measure serum phosphate levels pre-dose on Days 1, 8, and 15 of Cycle 1 to correlate FGFR inhibition with drug exposure [8].

Visual Summary of Protocol

To clarify the signaling pathway and the clinical workflow for managing this compound therapy, the following diagrams provide a structured visual guide.

G FGF_Ligand FGF Ligand FGFR FGFR (1,2,3) With Genetic Alteration FGF_Ligand->FGFR Signaling Downstream Signaling Pathway FGFR->Signaling Tumor_Growth Uncontrolled Tumor Proliferation & Survival Signaling->Tumor_Growth This compound This compound Inhibition Inhibition of Phosphorylation This compound->Inhibition Binds to FGFR Inhibition->FGFR Blocks

This diagram illustrates the mechanism of action of this compound, highlighting its targeted inhibition of the FGFR signaling pathway.

G Start Patient with Advanced Cholangiocarcinoma Test Confirm FGFR2 Fusion/Rearrangement Start->Test Initiate Initiate this compound 13.5 mg daily: 14 days on / 7 days off Test->Initiate Monitor Routine Monitoring Initiate->Monitor Decision Tolerating Treatment? Monitor->Decision Continue Continue Treatment Decision->Continue Yes Modify Manage Toxicity & Modify Dose per Protocol Decision->Modify No Progress Disease Progression? Progress->Monitor No Discontinue Discontinue Therapy Progress->Discontinue Yes Continue->Progress Modify->Initiate Resume at Adjusted Dose

This workflow outlines the key clinical decision points in a this compound treatment protocol, from patient selection to treatment continuation and toxicity management.

Conclusion

The intermittent dosing schedule of this compound is a scientifically grounded regimen that effectively balances robust clinical efficacy against FGFR2-altered cholangiocarcinoma with the management of mechanism-based toxicities. Successful implementation in both clinical and research settings requires strict adherence to genetic testing, proactive and structured safety monitoring, and a clear protocol for dose modifications.

References

FGFR2 Fusion Detection for Pemigatinib Eligibility: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical and Regulatory Context

Pemigatinib is a selective, potent, oral inhibitor of fibroblast growth factor receptors 1, 2, and 3. It received accelerated approval from the FDA in April 2020 and a Notice of Compliance with conditions from Health Canada in September 2021 for the treatment of adults with previously treated, unresectable, locally advanced, or metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or rearrangement [1] [2]. This approval was based on the FIGHT-202 trial, where the cohort of patients with FGFR2 fusions or rearrangements (Cohort A, n=107) demonstrated an objective response rate (ORR) of 36% and a median duration of response (DOR) of 9.1 months [2].

FGFR2 fusions are among the most common actionable genomic alterations in intrahepatic CCA (iCCA), with an incidence of approximately 10% to 16% [3]. These alterations are distinct from FGFR2 mutations and are considered key drivers of tumor growth, often occurring early in disease progression [3]. Consequently, the National Comprehensive Cancer Network (NCCN) recommends comprehensive molecular profiling for patients with unresectable or metastatic CCA who are candidates for systemic therapy [3].

Pre-Analytical Phase: Sample and Test Selection

The initial phase focuses on proper patient identification and sample preparation to ensure valid test results.

Patient and Sample Eligibility Criteria
  • Disease Indication: Patients must have a confirmed diagnosis of previously treated, unresectable, locally advanced or metastatic CCA.
  • Tissue Sample: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks or slides are the standard specimen. The sample should contain sufficient viable tumor content as required by the selected assay.
Guidelines for Test Selection

Selecting an appropriate next-generation sequencing (NGS) assay is critical. The chosen test must [3]:

  • Specifically detect FGFR2 fusions (distinct from FGFR2 mutations).
  • Be capable of detecting fusions with a wide range of known and unknown fusion partners, including novel ("n-of-one") fusions unique to a single patient.
  • A high-sensitivity NGS-based assay, such as the FDA-approved FoundationOne CDx, is recommended as a companion diagnostic for this compound [2] [3].

Analytical Phase: Detection and Identification Workflow

The core testing process involves nucleic acid extraction, library preparation, sequencing, and bioinformatic analysis to identify FGFR2 fusions.

workflow Start FFPE Tumor Sample Node1 Nucleic Acid Extraction (DNA/RNA) Start->Node1 End FGFR2 Fusion Report Node2 NGS Library Preparation & Target Enrichment Node1->Node2 Node3 Next-Generation Sequencing Node2->Node3 Node4 Bioinformatic Analysis: Read Alignment & Fusion Calling Node3->Node4 Node5 Interpretation & Validation Node4->Node5 Node5->End

  • Key Fusion Characteristics: The breakpoint in the FGFR2 gene is typically predicted to occur within intron 17 or exon 18, leaving the kinase domain intact [2]. The most frequently identified fusion is FGFR2-BICC1 [2].
  • Assay Note: The analytical method must be optimized to identify the specific genomic breakpoints and the diverse range of possible fusion partners characteristic of FGFR2 rearrangements.

Post-Analytical Phase: Data Interpretation and Reporting

Following sequencing and analysis, results are interpreted to determine treatment eligibility.

decision Start Sequencing Results Node1 FGFR2 Fusion/Reprogramming Detected? Start->Node1 End1 Eligible for this compound End2 Not Eligible for this compound Node2 Report: FGFR2 Rearrangement Positive (Specify fusion partner if identified) Node1->Node2 Yes Node3 Report: FGFR2 Rearrangement Negative Node1->Node3 No Node2->End1 Node4 Consider other FGF/FGFR alterations or no alterations Node3->Node4 Node4->End2

Efficacy and Clinical Validation Data

The clinical validity of testing for FGFR2 fusions is robustly supported by the FIGHT-202 trial. The table below summarizes the key efficacy outcomes for this compound in the biomarker-defined population [2].

Table 1: Key Efficacy Outcomes from the FIGHT-202 Trial (Cohort A, N=107)

Efficacy Parameter Result 95% Confidence Interval
Objective Response Rate (ORR) 36% 27% - 45%
Complete Response (CR) 2.8% -
Partial Response (PR) 32.7% -
Disease Control Rate (DCR) 82%* -
Median Duration of Response (DOR) 9.1 months 6.0 - 13.5 months
Patients with DOR ≥6 months 63% -
As reported in the primary trial publication [1].

Real-world evidence from a Canadian patient support program has shown comparable outcomes, with a physician-assessed ORR of 56% and a disease control rate of 89%, reinforcing the drug's efficacy in a non-trial setting [1].

Safety and Monitoring Protocol

Management of adverse events is crucial for maintaining treatment efficacy and patient safety.

Table 2: Key Monitoring and Management Guidelines for this compound

Adverse Event Incidence Monitoring Frequency Management Strategies
Hyperphosphatemia 93% (lab-based) [3] Regular serum phosphate checks Low-phosphate diet; phosphate-lowering therapy; dose interruption/reduction for levels >7 mg/dL [3]
Ocular Toxicity (e.g., RPED) 11% [3] Comprehensive ophthalmologic exam at baseline, q2mo for first 6mo, then q3mo [3] Urgent ophthalmologic referral for symptoms; dose modification based on severity
Other Common Events Diarrhea, fatigue, nail toxicity, alopecia, dysgeusia, stomatitis, etc. [2] During each clinic visit Supportive care; dose interruption or reduction as per prescribing information

References

Comprehensive Application Notes and Protocols for Pemigatinib Patient Selection: Biomarker Testing Strategies for FGFR2 Alterations in Cholangiocarcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FGFR Biology and Pemigatinib Mechanism

Fibroblast Growth Factor Receptor Signaling Pathway

The fibroblast growth factor receptor (FGFR) pathway represents a critical signaling network in cellular homeostasis and oncogenesis. FGFRs are transmembrane receptor tyrosine kinases comprising four family members (FGFR1-4) that activate downstream signaling cascades including RAS/MAPK, PI3K/AKT, and PLCγ pathways upon ligand binding [1]. These pathways regulate fundamental cellular processes including proliferation, differentiation, survival, and migration. In cholangiocarcinoma (CCA), and particularly in the intrahepatic subtype, FGFR2 genetic alterations emerge as driver oncogenes, with fusions or rearrangements occurring in approximately 10-20% of cases [2]. These alterations lead to constitutive FGFR activation independent of ligand binding, resulting in uncontrolled tumor growth and survival signaling [1].

This compound Pharmacological Profile

This compound (PEMAZYRE) is a potent, selective small molecule inhibitor targeting FGFR1, FGFR2, and FGFR3 with nanomolar potency [3]. Biochemically, this compound demonstrates IC50 values of approximately 0.4 nM for FGFR1, 0.5 nM for FGFR2, and 1.0 nM for FGFR3, while showing significantly reduced activity against FGFR4 (IC50 ≈ 30 nM) [3]. The compound exhibits over 100-fold selectivity for FGFR1-3 compared to most other kinases, with only minimal off-target activity against VEGFR-2 (IC50 ≈ 190 nM) and c-Kit (IC50 ≈ 270 nM) [3]. This compound functions through competitive inhibition at the ATP-binding site of FGFR kinases, preventing receptor autophosphorylation and subsequent downstream signaling cascade activation [4] [1]. This targeted inhibition results in G1 phase cell cycle arrest, induction of cellular senescence, apoptosis, and reduced cancer cell viability in preclinical models [4].

Biomarker Testing Methodologies for FGFR2 Alterations

Testing Platform Comparison

Comprehensive genomic profiling represents a critical component in precision medicine for cholangiocarcinoma. The selection of appropriate testing methodologies directly impacts the detection accuracy of FGFR2 fusions and rearrangements. The two primary approaches include next-generation sequencing (NGS) and fluorescence in situ hybridization (FISH), each with distinct advantages and limitations [5].

Table 1: Comparison of FGFR2 Alteration Detection Methodologies

Methodology Detection Principle Advantages Limitations Best Application
Next-Generation Sequencing (NGS) High-throughput parallel sequencing of DNA/RNA Detects all FGFR2 fusions regardless of partner; identifies concomitant alterations; requires minimal tissue Higher cost; longer turnaround time; bioinformatics complexity First-line testing; comprehensive genomic profiling
Fluorescence In Situ Hybridization (FISH) Fluorescent probes bind specific genomic sequences Rapid turnaround; established in clinical laboratories; low tissue requirements Limited to known alterations; single-gene assessment; unable to identify fusion partners Confirmatory testing; when NGS unavailable
FoundationOne CDx Targeted NGS-based comprehensive genomic profile FDA-approved companion diagnostic; high sensitivity/specificity; validated for clinical use Tissue requirements; limited to predefined gene panel This compound patient selection in clinical practice

Next-generation sequencing platforms, particularly the FoundationOne CDx assay, represent the gold standard for detection, having served as the companion diagnostic in the pivotal FIGHT-202 clinical trial leading to this compound's approval [5] [6]. This NGS-based approach demonstrates high sensitivity and specificity for identifying FGFR2 fusions, including those with both known and unknown partner genes [5]. In contrast, while FISH testing offers rapid results and established clinical laboratory implementation, its utility is limited by an inability to detect unknown fusion partners and restriction to assessment of a single predetermined alteration per test [5].

Biomarker Prevalence and Clinical Significance

FGFR2 alterations demonstrate distinct patterns of prevalence across cholangiocarcinoma subtypes and populations. These genetic changes occur almost exclusively in intrahepatic cholangiocarcinoma (iCCA), with an incidence ranging from 10% to 16% in this subset [2]. The incidence of iCCA itself has been increasing at an annual rate of 4.36% based on surveillance data from 2003-2012 [2]. Among patients with advanced or metastatic disease who have progressed after first-line therapy—the population eligible for this compound treatment—the prevalence aligns with these general statistics, though comprehensive population-wide data remains limited due to the rarity of this malignancy.

The clinical significance of FGFR2 fusions and rearrangements extends beyond prognostic implications to primarily predictive value for treatment response. Patients harboring these alterations demonstrate objectively superior responses to this compound compared to those without such alterations or with other FGFR alterations [5]. This underscores the critical importance of routine biomarker testing in all patients with intrahepatic cholangiocarcinoma, particularly given that these genetic alterations are detectable early in disease progression and represent key drivers of tumor development [5].

Clinical Validation and Analytical Performance

Pivotal Clinical Trial Data

The FIGHT-202 trial (NCT02924376) served as the pivotal clinical study supporting this compound's accelerated approval by the FDA in April 2020 [6] [2]. This multicenter, open-label, single-arm phase 2 study enrolled 107 patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements [6] [2]. Patients received this compound at a dose of 13.5 mg orally once daily for 14 consecutive days followed by 7 days off therapy in 21-day cycles until disease progression or unacceptable toxicity [2].

Table 2: Efficacy Outcomes from FIGHT-202 Clinical Trial

Efficacy Parameter Result Statistical Measure
Overall Response Rate (ORR) 36% 95% CI: 27%-45%
Complete Response (CR) 3 patients 2.8% of study population
Median Duration of Response (DOR) 9.1 months -
Response ≥6 months 24 of 38 responders 63% of responding patients
Response ≥12 months 7 of 38 responders 18% of responding patients
Median Time to Response 2.7 months Range: 0.7-6.9 months

The trial demonstrated a clinically meaningful overall response rate of 36% (95% CI: 27%, 45%), including three complete responses, with a median duration of response of 9.1 months [6] [2]. Importantly, 63% of responding patients maintained their response for ≥6 months, while 18% experienced responses lasting ≥12 months [2]. The median time to response was 2.7 months (range: 0.7-6.9 months) [2]. Based on these compelling efficacy results, this compound received accelerated approval in 2020, representing the first targeted therapy approved for cholangiocarcinoma with FGFR2 alterations [2].

Companion Diagnostic Validation

The FoundationOne CDx assay was co-approved with this compound as its companion diagnostic, with validation demonstrating robust analytical performance [5] [6]. This NGS-based test utilizes DNA extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue to detect FGFR2 fusions and rearrangements along with other genomic alterations across 324 genes [5]. The analytical validation showed high sensitivity and specificity for detecting FGFR2 fusions, with the capability to identify both known and novel fusion partners [5].

The clinical validation was established through the FIGHT-202 trial, where the assay successfully identified patients who subsequently benefited from this compound treatment [5]. The conjunction frequency of FGFR2 fusions and rearrangements in the intended-use population was consistent with previously reported epidemiological data, confirming the test's clinical utility [5]. Additionally, the comprehensive genomic information provided by FoundationOne CDx enables assessment of concomitant genomic alterations that may impact clinical outcomes or suggest additional therapeutic approaches [5].

Experimental Protocols and Workflows

Specimen Collection and Preparation

Optimal specimen collection represents the critical first step in ensuring accurate FGFR2 alteration detection. For cholangiocarcinoma patients, tissue biopsy specimens should be obtained using techniques that maximize tissue yield, including surgical biopsies, core needle biopsies, or endoscopic ultrasound-guided fine needle aspiration (EUS-FNA) with rapid on-site evaluation to ensure adequacy [5]. Compared to the amount of tissue required for histological diagnosis alone, additional tissue should be collected specifically for molecular profiling to avoid the need for re-biopsy at a later time [5].

Sample processing guidelines recommend using 10% neutral buffered formalin for fixation, with fixation time between 6-72 hours to prevent nucleic acid degradation. FFPE tissue blocks should be sectioned at 4-5μm thickness, with evaluation by a qualified pathologist to ensure tumor content exceeds 20% and contains sufficient viable tumor cells for DNA extraction. For samples with lower tumor cellularity, macrodissection or microdissection techniques should be employed to enrich tumor content. While tissue remains the preferred specimen type, emerging data suggests that liquid biopsy approaches using circulating tumor DNA may offer a complementary non-invasive method for detection, particularly when tissue is limited or unavailable.

Next-Generation Sequencing Workflow

The NGS testing workflow for FGFR2 alteration detection involves multiple standardized steps to ensure accurate results:

  • Nucleic Acid Extraction: Isolate DNA from FFPE tumor sections using automated extraction systems (e.g., Promega Maxwell RSC) with quality assessment via spectrophotometry (A260/A280 ratio 1.8-2.0) and fluorometry (minimum 50ng DNA required) [4].

  • Library Preparation: Employ targeted sequencing panels (e.g., FoundationOne CDx) with hybrid capture-based enrichment. Fragment DNA to 100-300bp, then ligate with sample-specific barcoded adapters to enable multiplexing [5].

  • Target Enrichment: Hybridize library to biotinylated probes covering the entire FGFR2 gene locus and known fusion partners, followed by magnetic bead capture and PCR amplification.

  • Sequencing: Perform massively parallel sequencing on Illumina platforms (minimum 500x coverage, with 250x minimum for FGFR2 regions). Include positive and negative controls with each run.

  • Bioinformatic Analysis: Process raw sequencing data through alignment (BWA-mem), variant calling (custom algorithms), and annotation. Specifically analyze for structural variants indicating fusions, with visual validation using integrative genomics viewers.

  • Interpretation and Reporting: Classify FGFR2 alterations according to established guidelines (AMP/ASCO/CAP), distinguishing known oncogenic fusions from variants of unknown significance. Report includes alteration description, associated therapy, and evidence level.

The following diagram illustrates the FGFR signaling pathway and this compound's mechanism of action:

G cluster_pathways Downstream Signaling Pathways FGF FGF Ligand FGFR FGFR Receptor (Dimerization) FGF->FGFR Binding ATP ATP Binding FGFR->ATP Activation Phosphorylation Receptor Phosphorylation ATP->Phosphorylation Autophosphorylation Downstream1 RAS/MAPK Pathway Phosphorylation->Downstream1 Activates Downstream2 PI3K/AKT Pathway Phosphorylation->Downstream2 Activates Downstream3 PLCγ Pathway Phosphorylation->Downstream3 Activates CellularEffects Cell Proliferation Survival Differentiation Downstream1->CellularEffects Downstream2->CellularEffects Downstream3->CellularEffects This compound This compound (FGFR Inhibitor) This compound->ATP Inhibits

FGFR Signaling Pathway and this compound Inhibition Mechanism

Fluorescence In Situ Hybridization Protocol

For laboratories utilizing FISH testing for FGFR2 rearrangement detection, the following protocol provides a standardized approach:

Reagents and Materials:

  • Commercially available FGFR2 break-apart FISH probes (e.g., Vysis LSI FGFR2 Dual Color)
  • FFPE tissue sections (4-5μm) on charged slides
  • Hybridization system (e.g., Abbott VP2000)
  • DAPI II counterstain

Procedure:

  • Slide Preparation: Bake slides at 56°C for 2 hours, then deparaffinize in xylene and dehydrate through ethanol series.
  • Pretreatment: Incubate in pretreatment solution (1M sodium thiocyanate) at 80°C for 30 minutes, then rinse in water.
  • Proteolytic Digestion: Treat with pepsin solution (0.5mg/mL in 0.1N HCl) at 37°C for 15-30 minutes.
  • Denaturation/Hybridization: Denature slides and probes separately at 85°C for 5 minutes, then hybridize overnight at 37°C using 10-20μL probe mixture.
  • Post-Hybridization Wash: Wash in 2×SSC/0.3% NP-40 at 73°C for 2 minutes, then air dry in darkness.
  • Counterstaining and Analysis: Apply DAPI counterstain and visualize using fluorescence microscopy with appropriate filters.

Interpretation Criteria:

  • Normal pattern: Overlapping or adjacent red and green signals (yellow)
  • Rearrangement pattern: Separation of red and green signals by >2 signal diameters
  • Positive result: >15% of tumor cells show split signals
  • Analyze minimum of 50 non-overlapping tumor cell nuclei

The following diagram illustrates the biomarker testing workflow:

G cluster_methods Testing Methodologies PatientIdentification Patient with Cholangiocarcinoma SpecimenCollection Tissue Specimen Collection PatientIdentification->SpecimenCollection PathReview Pathology Review (Tumor Content ≥20%) SpecimenCollection->PathReview DNAExtraction DNA Extraction & Quality Control PathReview->DNAExtraction TestingMethod Testing Methodology Selection DNAExtraction->TestingMethod NGS NGS Testing (FoundationOne CDx) TestingMethod->NGS First-Line FISH FISH Testing (FGFR2 Break-Apart) TestingMethod->FISH Confirmatory/ When NGS unavailable Analysis Bioinformatic Analysis & Interpretation NGS->Analysis FISH->Analysis Result FGFR2 Alteration Report Analysis->Result Treatment This compound Therapy if FGFR2 Positive Result->Treatment Positive Result

Biomarker Testing Workflow for this compound Patient Selection

Implementation Considerations and Quality Assurance

Clinical Integration and Timing

The successful implementation of FGFR2 testing programs requires careful consideration of clinical integration and timing. Molecular profiling should be initiated at diagnosis for all patients with intrahepatic cholangiocarcinoma, as FGFR2 fusions are detectable early in disease progression and represent key drivers of tumor development [5]. This upfront testing approach enables comprehensive treatment planning and ensures availability of results when targeted therapy considerations become relevant, typically after first-line treatment failure.

Multidisciplinary collaboration represents an essential component of successful testing implementation. The testing pathway should involve medical oncologists for clinical decision-making, pathologists for tissue assessment and testing selection, molecular biologists for test performance, and genetic counselors for patient education when appropriate. Establishing standardized clinical pathways with clear triggers for testing, result interpretation, and treatment initiation ensures consistent patient management. Additionally, patient education materials should be developed to explain the purpose and potential benefits of biomarker testing, emphasizing that identification of specific alterations may open targeted therapy options like this compound.

Quality Assurance and Regulatory Compliance

Robust quality assurance programs are essential for maintaining testing accuracy and reliability. Laboratories should implement comprehensive quality control measures including:

  • Pre-analytical controls: Verification of specimen adequacy, fixation quality, and tumor content
  • Analytical controls: Inclusion of positive, negative, and no-template controls with each run
  • Post-analytical controls: Validation of variant calling algorithms and interpretation criteria

Proficiency testing should be performed at least twice annually through external programs such as the College of American Pathologists (CAP) Molecular Oncology Program. Internal validation of testing methodologies must demonstrate ≥95% concordance with reference methods for FGFR2 fusion detection, with established sensitivity to detect alterations in samples with ≥20% tumor cellularity.

Laboratories must comply with regulatory requirements including Clinical Laboratory Improvement Amendments (CLIA) certification and CAP accreditation. Test reports should clearly state the methodology used, specific alteration identified (including fusion partners when known), clinical significance, and any limitations. For this compound therapy selection, FDA-approved companion diagnostics (FoundationOne CDx) are preferred when available, though laboratory-developed tests (LDTs) validated according to regulatory standards may also be utilized [5] [6].

Conclusion and Future Directions

Comprehensive biomarker testing for FGFR2 fusions and rearrangements represents an essential component of precision oncology for cholangiocarcinoma patients. The implementation of standardized testing protocols, as outlined in these application notes, enables identification of the approximately 10-16% of intrahepatic cholangiocarcinoma patients who may derive significant clinical benefit from this compound therapy [2]. The FIGHT-202 trial demonstrated that properly selected patients achieve objective response rates of 36% with median duration of response exceeding 9 months, highlighting the transformative potential of biomarker-directed therapy in this molecularly defined population [6] [2].

Future developments in FGFR2 testing methodologies continue to evolve, with emerging technologies including whole transcriptome sequencing and liquid biopsy approaches showing promise for enhanced detection capabilities. Additionally, ongoing research focuses on understanding resistance mechanisms to this compound, particularly secondary FGFR2 mutations in the kinase domain, which may inform next-generation treatment strategies and companion diagnostic development [3]. The continued refinement of testing protocols and expansion of clinical validation studies will further optimize patient selection and therapeutic outcomes for this targeted approach in cholangiocarcinoma management.

References

Pemigatinib & Hyperphosphatemia: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Hyperphosphatemia is an on-target, pharmacodynamic effect of pemigatinib, resulting from the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) [1] [2]. This disrupts the FGFR-Klotho-FGF23 signaling axis, a key pathway for phosphate homeostasis [3]. The following diagram illustrates this mechanism and the consequence of its inhibition.

G FGF23 FGF23 FGFR1 FGFR1 FGF23->FGFR1 Binds to Klotho Klotho FGFR1->Klotho Co-receptor Phosphate_Excretion Phosphate_Excretion Klotho->Phosphate_Excretion Activates Signaling Hyperphosphatemia Hyperphosphatemia This compound This compound This compound->FGFR1 Inhibits This compound->Hyperphosphatemia  Leads to SoftTissueMineralization SoftTissueMineralization Hyperphosphatemia->SoftTissueMineralization  Can cause

Incidence & Onset: Quantitative Profile

The table below summarizes the incidence and timing of hyperphosphatemia from pooled clinical trial data.

Parameter Value Notes
Incidence (across trials, N=635) 93% (laboratory finding) [4] [5] Based on laboratory values above the upper limit of normal.
Median Time to Onset 8 days [4] [5] Range: 1 to 169 days.
Requiring Phosphate-Lowering Therapy 33% [4] [5] Indicates cases needing active management.
Associated Serious Conditions Soft tissue mineralization, cutaneous calcification, calcinosis, non-uremic calciphylaxis [4] [3] Result from sustained high serum phosphate levels.

Troubleshooting Guide: Monitoring & Management

This guide provides a structured protocol for monitoring and managing hyperphosphatemia based on serum phosphate levels.

Serum Phosphate Level Recommended Action
> 5.5 mg/dL Initiate a low-phosphate diet [4] [2] [5].

| > 7 mg/dL | 1. Initiate phosphate-lowering therapy (e.g., sevelamer, other phosphate binders) [4] [3] [2]. 2. Withhold, reduce the dose, or permanently discontinue PEMAZYRE based on the severity and duration of hyperphosphatemia [4] [5]. |

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the pathophysiological basis for hyperphosphatemia with this compound? It is an on-target effect. This compound inhibits FGFR1, which blocks the FGF23 signaling pathway. FGF23, in concert with its coreceptor α-Klotho, is a key hormone that promotes renal phosphate excretion. Inhibiting this pathway increases phosphate reabsorption in the renal tubules, leading to hyperphosphatemia [1] [3].

Q2: Are there any serious complications associated with this hyperphosphatemia? Yes. Chronic and severe hyperphosphatemia can lead to ectopic soft tissue mineralization. Reported manifestations include cutaneous calcification, calcinosis, and non-uremic calciphylaxis, sometimes presenting as hyperphosphatemic tumoral calcinosis with subcutaneous nodules. These conditions are caused by an elevated calcium-phosphate product leading to precipitation in tissues [4] [3].

Q3: Is hyperphosphatemia reversible upon drug discontinuation? Evidence from case reports indicates that hyperphosphatemia and its associated soft tissue calcifications can regress upon discontinuation of the FGFR inhibitor [3].

Q4: Besides phosphate levels, what other parameters require monitoring?

  • Ocular Exams: A comprehensive ophthalmological examination, including optical coherence tomography (OCT), is required prior to treatment, every 2 months for the first 6 months, and every 3 months thereafter to monitor for retinal pigment epithelial detachment (RPED) [4] [1] [5].
  • Renal Function: Serum creatinine increases are common; consider alternative markers of renal function if persistent elevations are observed [4] [5].
  • Other AEs: Monitor for other common on-target toxicities such as fatigue, alopecia, dry eye, stomatitis, and nail toxicity [1] [2].

References

Pemigatinib ocular toxicity retinopathy monitoring and management

Author: Smolecule Technical Support Team. Date: February 2026

Pemigatinib Ocular Toxicity: Monitoring & Management FAQ

Q1: What is the primary ocular toxicity associated with this compound? The primary ocular toxicity is Retinal Pigment Epithelial Detachment (RPED) due to serous retinopathy and accumulation of subretinal fluid (SRF) [1] [2]. This is considered a class effect of Fibroblast Growth Factor Receptor (FGFR) inhibitors [3] [4]. The presence of FGFR receptors in the retinal pigment epithelium (RPE) makes it susceptible to this adverse effect, potentially through disruption of RPE pump function [3] [1].

Q2: What are the clinical presentation and visual significance?

  • Presentation: Often asymptomatic; SRF may be discovered incidentally on routine optical coherence tomography (OCT) monitoring [5] [1]. When symptoms occur, they can include mild blurring of vision, visual floaters, or photopsia [2].
  • Visual Acuity: Typically remains excellent or shows no significant correlation with SRF presence [5] [3] [1]. One case series reported patients maintaining 20/20 visual acuity despite multifocal SRF [3].
  • Key Feature: SRF accumulation and resolution often correlate with treatment cycles, appearing during "on-cycle" days and resolving during "off-cycle" days [5] [1].

Q3: What is the recommended monitoring protocol? Adherence to the prescribed monitoring schedule is critical for detecting asymptomatic cases. The following protocol is based on the manufacturer's recommendations and clinical practice [2]:

Table: Recommended Ophthalmic Monitoring Schedule

Timing Action
Prior to Initiation Comprehensive ophthalmological examination, including OCT [2].
During Treatment OCT every 2 months for the first 6 months [2].
Long-Term OCT every 3 months after the first 6 months [2].
Onset of Visual Symptoms Urgent ophthalmologic evaluation; follow-up every 3 weeks until resolution or drug discontinuation [2].

Q4: How is this compound-induced retinopathy managed? Management is guided by the presence and severity of symptoms, not merely the presence of SRF.

Table: Management Guidelines Based on Symptoms

Clinical Scenario Recommended Action
Asymptomatic Patient Continue this compound at current dose [5] [2]. Continue scheduled monitoring.
Symptomatic Onset or Worsening Withhold this compound and refer for urgent ophthalmologic evaluation [2].
Upon Resolution/Improvement Consider resuming this compound at the same or a reduced dose once symptoms improve [2].
Persistent or Severe Symptoms Permanently discontinue this compound [2].

Evidence shows SRF is reversible upon therapy discontinuation, often resolving within days [3] [4]. In clinical trials, only a small percentage of patients required dose interruption (3.1%) or reduction (1.3%) due to RPED [2].

Experimental & Clinical Data Summary

For research and protocol development, here is a summary of key quantitative data and clinical characteristics.

Table: Summary of Clinical Data on this compound Ocular Toxicity

Parameter Reported Incidence / Finding Source / Context
Incidence of RPED 11% of patients (n=635) Across clinical trials [2]
Grade 3-4 RPED 1.3% of patients Across clinical trials [2]
Median Time to Onset 56 days (RPED) [2]; 8 days (Hyperphosphatemia) [2] From clinical trials
Dose Modifications Interruption: 3.1%; Reduction: 1.3%; Discontinuation: 0.2% Due to RPED in clinical trials [2]
Resolution 76% of cases improved or resolved with dose modification [2]; Complete resolution after discontinuation [3] [4] Clinical trial and case report data
Other Common Ocular AE Dry eye (31% of patients) [2] Across clinical trials

Imaging Findings & Experimental Observation Protocol Case reports detail specific imaging findings that are crucial for diagnosis:

  • OCT: Shows central and extrafoveal multifocal SRF, sometimes with thickening of the interdigitation zone [3] [4].
  • Fundus Autofluorescence (FAF): Often shows corresponding hypoautofluorescent foci, suggesting underlying RPE pathology, while fluorescein angiography (FA) may be unremarkable [3] [4].
  • Serial Monitoring Workflow: The on-cycle/off-cycle fluid fluctuation can be captured via a protocol of serial OCT imaging timed with the patient's this compound dosing schedule [5] [1].

Signaling Pathway in this compound-Induced Retinopathy

The diagram below illustrates the proposed mechanism of this compound-induced retinopathy, based on the described biological pathways.

G This compound This compound FGFR FGFR (1-3) This compound->FGFR Inhibits FGF FGF Signaling FGFR->FGF Activates MAPK MAPK Pathway (MEK) FGF->MAPK RPE_Protection RPE Cell Protection & Survival MAPK->RPE_Protection RPE_Dysfunction RPE Pump Dysfunction RPE_Protection->RPE_Dysfunction Loss of SRF Subretinal Fluid (SRF) Accumulation RPE_Dysfunction->SRF

This mechanism is consistent with the clinical resemblance between FGFR inhibitor retinopathy and retinopathy caused by direct MEK inhibitors [3] [4] [1].

References

Pemigatinib dose reduction protocol for toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Pemigatinib Dose Reduction Overview

The standard starting dose of this compound is 13.5 mg taken orally once daily for 14 consecutive days, followed by 7 days off, in a 21-day cycle [1] [2]. Management of AEs typically involves dose interruptions, reductions, or discontinuation. The recommended dose reduction levels are:

Planned Dose First Reduction Second Reduction
13.5 mg 9 mg 4.5 mg [2]

Treatment should be permanently discontinued if a patient cannot tolerate the 4.5 mg dose [2].

Protocol for Specific Adverse Events

The following tables summarize the management strategies for two characteristically important AEs associated with this compound.

Hyperphosphatemia Management Hyperphosphatemia is an on-target, pharmacodynamic effect of FGFR inhibition [3] [4]. The management strategy is based on serum phosphate levels and includes dietary intervention and phosphate-lowering therapy [3] [2].

Serum Phosphate Level Recommended Action
>5.5 mg/dL Initiate a low-phosphate diet [3].
>7 mg/dL to ≤10 mg/dL Initiate or adjust phosphate-lowering therapy. Continue this compound at current dose. Monitor weekly. Withhold this compound if level does not return to <7 mg/dL within 2 weeks of therapy. Upon recurrence with therapy, reduce dose by one level [2].
>10 mg/dL Initiate or adjust phosphate-lowering therapy. Continue this compound at current dose. Monitor weekly. Withhold this compound if level remains >10 mg/dL for one week. Restart at one dose level lower when phosphate is <7 mg/dL. Permanently discontinue after two dose reductions for recurrent >10 mg/dL phosphate levels [2].

Ocular Toxicity Management Ocular toxicity, specifically Retinal Pigment Epithelial Detachment (RPED), requires careful monitoring and intervention [3].

Visual Symptom Severity Recommended Action
Asymptomatic RPED Continue this compound at current dose with enhanced monitoring [2].
Mild/Moderate (e.g., decreased visual acuity limiting instrumental activities of daily living) Withhold this compound until resolution. Resume at the next lower dose level upon improvement. Consider permanent discontinuation if it recurs or persists [2].
Severe (e.g., marked decrease in visual acuity limiting self-care activities) Withhold this compound until resolution. If improved, may resume at two dose levels lower. Consider permanent discontinuation if it recurs or persists [2].

A pre-treatment ophthalmological exam including optical coherence tomography (OCT) is required, with periodic follow-up during treatment [3] [4]. Any new visual symptoms warrant an urgent ophthalmologic evaluation [3].

Clinical Management Workflow

The following diagram outlines the general decision pathway for managing this compound toxicity, which applies to events like hyperphosphatemia and ocular toxicity:

Key Takeaways for Researchers

  • Hyperphosphatemia is a pharmacodynamic marker: Its high incidence (93% in trials) should be anticipated, not feared [3]. Proactive management with diet and phosphate-lowering therapy is the standard, allowing most patients to continue treatment.
  • Ocular monitoring is non-negotiable: The risk of RPED necessitates a formal monitoring protocol with OCT to detect asymptomatic cases and manage symptomatic ones urgently [3] [4].
  • Structured dose reduction preserves treatment options: The tiered reduction protocol (13.5 mg → 9 mg → 4.5 mg) provides a clear framework for managing toxicity while attempting to maintain anti-tumor efficacy [2].

References

Pemigatinib drug-drug interactions CYP3A substrates

Author: Smolecule Technical Support Team. Date: February 2026

Pemigatinib CYP3A4 Drug-Drug Interaction Profile

The table below summarizes the key pharmacokinetic changes when this compound is coadministered with known CYP3A4 modulators, based on clinical DDI studies and physiologically based pharmacokinetic (PBPK) modeling.

Interacting Drug Type & Examples Impact on this compound Exposure (AUC) Impact on this compound Cmax Clinical Recommendation

| Strong CYP3A4 Inhibitors (e.g., Itraconazole, Clarithromycin) | ↑ 88% to 90% [1] [2] | ↑ 17% to 20% [1] [2] | Avoid combination. If unavoidable, reduce this compound dose [1] [2] [3]. | | Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) | ↓ 85% [1] | ↓ 62% [1] | Avoid combination due to potential loss of efficacy [1] [2] [3]. | | Moderate CYP3A4 Inhibitors (e.g., Fluconazole) | PBPK model predicts significant increase [2] [3] | PBPK model predicts significant increase [2] [3] | Reduce this compound dose [2] [3]. | | Weak CYP3A4 Inhibitors | PBPK model predicts minimal increase [2] [3] | PBPK model predicts minimal increase [2] [3] | No dose adjustment required [2] [3]. |

Experimental Protocols for Key DDI Studies

The quantitative data in the table above is derived from rigorous clinical trials. The following are the core methodologies from those studies, which can serve as a reference for your own DDI investigation protocols.

Clinical DDI Study with Itraconazole and Rifampin [1]
  • Objective: To evaluate the effect of a strong CYP3A4 inhibitor (itraconazole) and a strong CYP3A4 inducer (rifampin) on the pharmacokinetics of this compound in healthy participants.
  • Study Design: Two open-label, fixed-sequence studies, each with up to 36 healthy participants enrolled into two cohorts (n=18 each).
  • Dosing Schedule:
    • Inhibitor Cohort: A single oral dose of this compound was administered alone on Day 1. After a washout period, itraconazole was administered daily for several days, after which a second dose of this compound was co-administered with itraconazole.
    • Inducer Cohort: A single oral dose of this compound was administered alone on Day 1. After a washout period, rifampin was administered daily for several days to induce enzymes, after which a second dose of this compound was co-administered with rifampin.
  • Bioanalytical Methods: Blood samples were collected at predefined time points after this compound dosing. This compound plasma concentrations were measured using a validated bioanalytical method (likely LC-MS/MS).
  • Pharmacokinetic Analysis: Key pharmacokinetic parameters, including AUC from time zero to infinity (AUC0-inf) and maximum plasma concentration (Cmax), were derived from the plasma concentration-time data using non-compartmental analysis.
PBPK Modeling and Simulation Study [2] [3]
  • Objective: To develop and validate a PBPK model for this compound to predict DDIs with other CYP3A4 modulators and to assess this compound's potential as an inhibitor of transporters (P-gp, OCT2, MATE1).
  • Model Development: A minimal PBPK model with advanced dissolution, absorption, and metabolism (ADAM) was built in the Simcyp Simulator (v17).
  • Input Parameters: The model incorporated:
    • Physicochemical Properties: Measured values for this compound (e.g., logP, pKa).
    • In Vitro Data: CYP3A4 as the major metabolic pathway, permeability, and plasma protein binding.
    • Clinical Data: Population pharmacokinetic data from patients to inform system parameters.
  • Model Verification: The model was validated by simulating the clinical DDI studies with itraconazole and rifampin. The model accurately predicted the itraconazole DDI but under-predicted the rifampin induction effect, suggesting potential involvement of non-CYP3A4 clearance mechanisms [2].
  • Simulation for Risk Assessment: The verified model was used to simulate DDIs with moderate and weak CYP3A4 inhibitors, and to evaluate this compound as a perpetrator against P-gp and OCT2/MATE1 substrates.

This compound Metabolism and DDI Pathways

The following diagram illustrates the primary metabolic pathway of this compound and the mechanisms by which co-administered drugs can alter its exposure.

G Pemigatinib_Intake This compound Oral Dose Systemic_Circulation Systemic Circulation (Therapeutic Effect) Pemigatinib_Intake->Systemic_Circulation Absorption CYP3A4_Metabolism CYP3A4 Metabolism Systemic_Circulation->CYP3A4_Metabolism Systemic Clearance Inactive_Metabolites Inactive Metabolites CYP3A4_Metabolism->Inactive_Metabolites Strong_Inhibitor Strong CYP3A4 Inhibitor (e.g., Itraconazole) Strong_Inhibitor->CYP3A4_Metabolism Inhibits Strong_Inducer Strong CYP3A4 Inducer (e.g., Rifampin) Strong_Inducer->CYP3A4_Metabolism Induces

Key Takeaways for Researchers

  • This compound is a sensitive CYP3A4 substrate. Clinical data confirms significant exposure changes with strong inhibitors and inducers, necessitating strict clinical management strategies [1].
  • PBPK models are valuable but have limitations. The PBPK model under-predicted the induction effect of rifampin, highlighting that this compound's clearance may involve non-CYP3A4 pathways and that clinical data remains the gold standard [2] [3].
  • This compound has low perpetrator potential. Modeling suggests this compound is unlikely to cause clinically significant interactions as an inhibitor of P-gp, OCT2, or MATE1 transporters, so no dose adjustments for co-administered substrates of these transporters are anticipated [2].
  • Acid-reducing agents have a minor effect. Coadministration with proton-pump inhibitors (e.g., esomeprazole) or H2 antagonists (e.g., ranitidine) results in a less than 35% change in exposure, which is not considered clinically significant [1].

References

Pemigatinib treatment interruption criteria

Author: Smolecule Technical Support Team. Date: February 2026

Indications and Dosage Overview

Pemigatinib is an oral kinase inhibitor approved for two main indications, each with a different dosing schedule [1]:

  • Cholangiocarcinoma: Used in adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement. The recommended dosage is 13.5 mg once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.
  • Myeloid/Lymphoid Neoplasms (MLNs): Used in adults with relapsed or refractory MLNs with an FGFR1 rearrangement. The recommended dosage is 13.5 mg once daily on a continuous basis.

For both indications, treatment continues until disease progression or unacceptable toxicity. The tablets should be swallowed whole, with or without food [1] [2].

Treatment Interruption & Dose Modification Criteria

The following tables summarize the primary criteria and management strategies for adverse reactions requiring this compound treatment interruption or dose modification. These are critical for maintaining patient safety during therapy.

Table 1: Dosage Modification for Specific Adverse Reactions

Adverse Reaction Severity Recommended Dosage Modification
Retinal Pigment Epithelial Detachment (RPED) [1] [2] Asymptomatic and stable on examination Continue PEMAZYRE.
Symptomatic or worsening on examination Withhold PEMAZYRE.
Upon improvement after withholding Resume at a lower dose.
Symptoms persist or no improvement Consider permanent discontinuation.
Hyperphosphatemia [1] [2] Serum phosphate >7 mg/dL to ≤10 mg/dL Initiate phosphate-lowering therapy; monitor weekly. Withhold if not <7 mg/dL within 2 weeks.
Serum phosphate >10 mg/dL Initiate phosphate-lowering therapy; monitor weekly. Withhold if not ≤10 mg/dL within 1 week.
After withholding for elevated phosphate Resume at a lower dose when levels are <7 mg/dL.
Other Adverse Reactions [2] Grade 3 Withhold until resolution to Grade 1/baseline. Resume at a lower dose if resolves within 2 weeks.
Grade 4 Permanently discontinue.

Table 2: Recommended Dose Reduction Levels

This compound is available in three strengths to enable these dose reductions [1] [2].

Dose Reduction Recommended Dosage for Cholangiocarcinoma Recommended Dosage for MLNs with FGFR1 Rearrangement
First 9 mg once daily (14 days on/7 days off) 9 mg once daily (continuous)
Second 4.5 mg once daily (14 days on/7 days off) 4.5 mg once daily (continuous)
Third Permanently discontinue 4.5 mg once daily (14 days on/7 days off)*

\Permanently discontinue if unable to tolerate this dose [1].*

Clinical Management of Common adverse reactions

Hyperphosphatemia is both a common adverse reaction and a pharmacodynamic effect of this compound, occurring in up to 93% of patients in clinical trials [2]. Ocular and dermatologic toxicities are also frequently observed and require proactive management.

  • Hyperphosphatemia: Can lead to soft tissue mineralization. Management includes a low-phosphate diet, phosphate-lowering therapy, and close monitoring. The high incidence (60-81%) is consistent across FGFR inhibitors [3].
  • Ocular Toxicity: Retinal Pigment Epithelial Detachment (RPED) occurred in 11% of patients in clinical trials. A comprehensive ophthalmological examination is required prior to treatment, every 2 months for the first 6 months, and every 3 months thereafter [1] [2].
  • Other Toxicities: Dry eye (31%), alopecia (49%), diarrhea (47%), stomatitis (35%), and nail toxicity (43%) are also common. Most of these toxicities are manageable with supportive care, allowing patients to remain on therapy [2] [3].

Clinical Trial Context

It is important for researchers to note that this compound's activity is highly specific to the type of FGFR alteration and tumor lineage. For example:

  • A phase II trial in patients with metastatic or unresectable colorectal cancer harboring FGFR alterations was closed due to futility, as the objective response rate was 0% [4]. This highlights that efficacy in one tumor type does not guarantee efficacy in others, even with similar genomic alterations.
  • The FIGHT-302 phase III trial is comparing this compound versus gemcitabine plus cisplatin as a first-line treatment in patients with unresectable or metastatic cholangiocarcinoma with FGFR2 rearrangement [5].

Troubleshooting & Management Workflows

The diagrams below illustrate the clinical decision-making pathways for managing the two most critical adverse reactions associated with this compound therapy.

G Start Serum Phosphate > 5.5 mg/dL A Initiate low-phosphate diet Start->A B Serum Phosphate >7 mg/dL to ≤10 mg/dL A->B G Serum Phosphate >10 mg/dL A->G  Progression C Initiate phosphate-lowering therapy Monitor weekly B->C D Levels <7 mg/dL within 2 weeks? C->D E Resume at same dose (1st occurrence) or lower dose (subsequent) D->E Yes F Withhold this compound D->F No F->E H Initiate phosphate-lowering therapy Monitor weekly G->H I Levels ≤10 mg/dL within 1 week? H->I I->F No J Resume at next lower dose when phosphate <7 mg/dL I->J Yes K Permanently discontinue for recurrence after 2 dose reductions J->K  Recurrence?

G Start Ophthalmologic Exam Finding A Asymptomatic and Stable RPED Start->A C Symptomatic or Worsening RPED Start->C B Continue this compound A->B D Withhold this compound C->D E Subsequent Examination D->E F Asymptomatic & Improved E->F H Symptoms persist or No improvement E->H G Resume at lower dose F->G I Consider permanent discontinuation H->I

References

Pemigatinib adverse event management real-world data

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Overview of Common Adverse Events

The table below summarizes the incidence of common adverse events associated with pemigatinib from a large systematic review and the official prescribing information [1] [2] [3].

Adverse Event Incidence (%) (Real-World Systematic Review [1]) Incidence (%) (Prescribing Information [2] [3]) Median Time to Onset
Hyperphosphatemia 48.0% 60% (Clinical); 93% (Laboratory) 8 days [2] [3]
Diarrhea 28.6% 47% Information missing
Fatigue 33.0% 42% Information missing
Alopecia Information missing 49% Information missing
Nail Toxicity Information missing 43% Information missing
Dysgeusia Information missing 40% Information missing
Nausea Information missing 40% Information missing
Stomatitis Information missing 35% Information missing
Dry Eye 20.1% 35% Information missing
Constipation Information missing 35% Information missing
Dry Mouth Information missing 34% Information missing
Decreased Appetite Information missing 33% Information missing
Arthralgia Information missing 25% Information missing
Abdominal Pain Information missing 23% Information missing

Critical Adverse Event Management Protocols

For researchers, managing the following on-target and off-target toxicities is critical.

Hyperphosphatemia

This is a pharmacodynamic effect of FGFR inhibition and is the most frequently reported adverse event [2] [3].

  • Monitoring: Check serum phosphate levels regularly [4].
  • Intervention: Initiate a low-phosphate diet when serum phosphate is >5.5 mg/dL. For levels >7 mg/dL, begin phosphate-lowering therapy (e.g., phosphate binders) and consider dose interruption or reduction [2] [3].
  • Clinical Note: Hyperphosphatemia can lead to soft tissue mineralization, cutaneous calcification, calcinosis, and non-uremic calciphylaxis [2] [3].
Ocular Toxicity

Retinal Pigment Epithelial Detachment (RPED) is a key concern.

  • Incidence: RPED occurred in 11% of patients in clinical trials, with a median time to first onset of 56 days. Most cases were asymptomatic, and the incidence of asymptomatic RPED is unknown due to a lack of routine OCT monitoring in trials [2] [3].
  • Monitoring Protocol:
    • Perform a comprehensive ophthalmological examination, including Optical Coherence Tomography (OCT), prior to treatment initiation.
    • Repeat monitoring every 2 months for the first 6 months, and every 3 months thereafter.
    • For any visual symptoms (blurred vision, floaters, photopsia), refer for urgent ophthalmologic evaluation [2] [3].
  • Management: RPED led to dose interruption in 3.1% of patients and dose reduction in 1.3%. It resolved or improved in 76% of patients who required a dosage modification [2] [3].
Other Notable Adverse Events
  • Dermatologic: Alopecia and dry skin are common. Management includes minoxidil for alopecia and moisturizers for dry skin [4].
  • Gastrointestinal: Diarrhea may be managed with loperamide. Stomatitis can be addressed with baking soda rinses, mucosa-coating agents, and topical anesthetics. Dry mouth may be alleviated with salivary stimulants [4].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the real-world evidence for this compound's safety profile? Real-world studies confirm the safety and tolerability observed in clinical trials. A Canadian patient support program study reported that none of the 18 patients discontinued this compound treatment due to adverse events, with disease progression being the primary reason for discontinuation. This supports that adverse events are manageable in a real-world population [5].

Q2: Are there any unexpected adverse events identified through pharmacovigilance? Yes, analysis of the FDA Adverse Event Reporting System (FAERS) has identified nephrolithiasis (kidney stones) as a significant unexpected adverse event not listed on the initial drug label. This highlights the value of ongoing post-marketing surveillance [6].

Q3: What are the key drug-drug interactions to consider in study design?

  • Strong CYP3A Inhibitors (e.g., itraconazole): Increase this compound exposure (AUC). Action: Avoid concomitant use. If unavoidable, a dose reduction of this compound is recommended [7].
  • Strong CYP3A Inducers (e.g., rifampin): Decrease this compound exposure (AUC). Action: Concomitant use should be avoided [7].
  • Acid-Reducing Agents (PPIs, H2 antagonists): The effect on this compound exposure is considered modest, and it can be administered without regard to these agents [7].

This compound Mechanism of Action

The following diagram illustrates the targeted signaling pathway of this compound, which is crucial for understanding its efficacy and on-target toxicities like hyperphosphatemia.

G FGF_Ligand FGF Ligand FGFR2_Fusion FGFR2 Fusion/\nRearrangement FGF_Ligand->FGFR2_Fusion Binds FGFR_Dimer FGFR Dimerization &\nAutophosphorylation FGFR2_Fusion->FGFR_Dimer Downstream_Signaling Downstream Signaling\n(JAK/STAT, MAPK, PI3K/AKT) FGFR_Dimer->Downstream_Signaling Cellular_Effects Cellular Proliferation,\nSurvival, Angiogenesis Downstream_Signaling->Cellular_Effects This compound This compound This compound->FGFR_Dimer Inhibits

Methodology for Pharmacovigilance Analysis

For your own research, here is a common methodology used in the cited studies to analyze real-world adverse event data from sources like the FDA Adverse Event Reporting System (FAERS) [8] [6]:

  • Data Source: Extract reports from the FAERS database over a defined period.
  • Data Cleaning: Remove duplicate reports following FDA-recommended procedures, keeping the most recent version of a case based on the unique CASEID and FDA receipt date.
  • Coding: Standardize Adverse Events using the Medical Dictionary for Regulatory Activities (MedDRA), which categorizes events into Preferred Terms (PTs) and System Organ Classes (SOCs).
  • Signal Detection (Disproportionality Analysis): Use statistical algorithms to identify potential safety signals. Common methods include:
    • Frequentist: Reporting Odds Ratio (ROR), Proportional Reporting Ratio (PRR).
    • Bayesian: Bayesian Confidence Propagation Neural Network (BCPNN), Multi-item Gamma Poisson Shrinker (MGPS).
    • A signal is typically considered positive if it meets the threshold criteria of multiple algorithms.
  • Time-to-Onset Analysis: Calculate the interval between the drug start date and the adverse event occurrence date to model risk over time.

References

Pemigatinib versus futibatinib FGFR inhibitor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison Table

The table below summarizes key data on pemigatinib and futibatinib for the treatment of previously treated, advanced intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions or rearrangements.

Aspect This compound Futibatinib
Primary Trial FIGHT-202 [1] [2] FOENIX-CCA2 [2]
Objective Response Rate (ORR) Information missing Information missing
Progression-Free Survival (PFS) (Hazard Ratio vs. Chemo) Information missing HR: 0.53 (Significant vs. Chemo) [2]
Overall Survival (OS) (Hazard Ratio vs. Chemo) Information missing HR: 0.49 (Significant vs. Chemo) [2]
Indirect Comparison (Futibatinib vs. This compound) Reference PFS: HR 0.89; OS: HR 0.83 (Numerical trend favoring futibatinib, not statistically significant) [2]
Common Adverse Events (AEs) Alopecia, diarrhea, fatigue, dysgeusia, hyperphosphatemia [3] [4] Alopecia, diarrhea, fatigue, dysgeusia, hyperphosphatemia [3] [4]
Key Monitoring Points Hyperphosphatemia, ocular disorders [3] [4] Hyperphosphatemia, ocular disorders [3] [4]
Dosing Regimen 13.5 mg once daily, intermittently (2 weeks on/1 week off) or continuously [1] 20 mg once daily, continuously [4]

Key Clinical Trial Methodologies

The efficacy data in the table primarily comes from pivotal single-arm Phase II trials. Here is an overview of their designs:

  • FIGHT-202 (this compound): This was a single-arm, multicenter study that enrolled 107 patients with advanced iCCA and FGFR2 fusions/rearrangements who had progressed on prior therapy. The primary endpoint was Objective Response Rate (ORR), with key secondary endpoints including Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety [1] [2].
  • FOENIX-CCA2 (Futibatinib): This was also a single-arm, multicenter Phase II trial. It involved 103 patients with advanced iCCA harboring FGFR2 fusions/rearrangements who had failed at least one prior line of systemic therapy. The primary endpoint was ORR, as assessed by an independent review committee. Secondary endpoints included DOR, PFS, OS, and safety [2].

FGFR Inhibitor Signaling Pathway

The following diagram illustrates the fundamental mechanism of action for FGFR inhibitors like this compound and futibatinib, which target the Fibroblast Growth Factor Receptor (FGFR) pathway to inhibit cancer cell proliferation.

architecture cluster_0 Cell Membrane FGF_Ligand FGF Ligand FGFR FGFR Receptor (Dimerization) FGF_Ligand->FGFR Binds Signaling_Cascade Intracellular Signaling Cascade (MAPK, PI3K/AKT, etc.) FGFR->Signaling_Cascade Activates HS_Coreceptor Heparan Sulfate (HS) Coreceptor HS_Coreceptor->FGFR Stabilizes Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response Promotes Inhibitor FGFR Inhibitor (this compound, Futibatinib) Inhibitor->FGFR Inhibits

Interpretation and Considerations for Professionals

  • Efficacy Trends: The indirect comparison suggests a potential numerical advantage for futibatinib over this compound in key efficacy parameters like PFS and OS, though these differences were not statistically significant [2]. The absence of head-to-head trials means these findings are hypothesis-generating and not conclusive evidence of superiority.
  • Safety and Tolerability: Both drugs share a similar safety profile, with hyperphosphatemia being a hallmark, on-target effect of FGFR inhibition. Other common class-effects include alopecia, diarrhea, and fatigue [3] [4]. Adverse events for both agents are generally manageable with dose modifications [3] [4].
  • Mechanism of Action: As illustrated in the pathway diagram, these agents are ATP-competitive, covalent inhibitors that target the intracellular tyrosine kinase domain of FGFR1-4. By blocking FGFR dimerization and activation, they inhibit downstream pro-survival and proliferative signaling pathways [4] [5].

References

Pemigatinib real-world evidence versus clinical trial outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Pemigatinib Outcomes: Clinical Trial vs. Real-World Evidence

The table below compares key efficacy and treatment data from the pivotal FIGHT-202 clinical trial with findings from recent real-world studies in the US and Canada.

Parameter FIGHT-202 Clinical Trial (Phase II) [1] Canadian Real-World Study [1] [2] US Real-World Study [3]
Study Population 107 patients with previously treated, unresectable, locally advanced/metastatic CCA with FGFR2 rearrangements [1] 18 patients with similar eligibility, treated via a Patient Support Program (PSP) [1] [2] 120 patients with unresectable, locally advanced or metastatic CCA; 92.5% had FGFR2 testing, nearly all tested positive [3]
Median rwPFS 7.0 months (PFS) [1] 12.1 months (95% CI, 7.2-NR) [1] [2] 7.4 months (95% CI, 6.4-8.6) [3]
Median OS 17.5 months [1] Not Reached (at time of publication) [1] Data not provided in abstract
Objective Response Rate (ORR) 37% [1] 56% (physician-assessed) [1] [2] 59.2% (real-world ORR) [3]
Disease Control Rate (DCR) 82% [1] 89% (physician-assessed) [1] [2] Data not provided in abstract
Common Treatment Line Second-line or later [1] 66% received 2–4 prior lines of systemic therapy [1] Prescribed as second-line (94.2%) and third-line (5.8%) therapy [3]
Tolerability Generally well tolerated; most common AE: hyperphosphatemia [1] No patients discontinued due to adverse events [1] [2] Data not provided in abstract

Experimental Protocols and Methodologies

To help you evaluate the quality of this evidence, here are the methodologies used in the key studies cited.

  • FIGHT-202 Trial (Clinical Trial): This was a global, open-label, single-arm, multicenter Phase II study. Patients received this compound 13.5 mg orally once daily in a cyclical dosing regimen (14 days on, 7 days off) per 21-day cycle. The primary endpoint was Objective Response Rate (ORR) assessed by an independent review committee. Key efficacy data is based on the cohort of 107 patients with FGFR2 fusions or rearrangements [1].
  • Canadian Real-World Study: This was a retrospective, multi-center case series. Data was collected via a survey of physicians whose patients were prescribed this compound through a Canadian patient support program. The study included 18 patients who started treatment between September 2021 and January 2023. Outcomes like real-world progression-free survival (rwPFS) and response rates were based on physician assessment as part of routine clinical care, without independent central review [1] [2].
  • US Real-World Study: This study employed a retrospective chart review. Data from 120 patients across 18 US physicians/practices were abstracted from medical records. The real-world PFS (rwPFS) and overall response rate (rwORR) were determined based on assessments documented in the patients' charts during routine clinical practice [3].

This compound Mechanism of Action

The following diagram illustrates the targeted signaling pathway of this compound in FGFR2-altered cholangiocarcinoma.

G FGFR2_rearrangement FGFR2 Gene Rearrangement constitutive_signaling Constitutive FGFR Signal Activation FGFR2_rearrangement->constitutive_signaling tumor_growth Uncontrolled Cell Proliferation & Survival constitutive_signaling->tumor_growth cholangiocarcinoma Cholangiocarcinoma Tumor Growth tumor_growth->cholangiocarcinoma This compound This compound This compound->constitutive_signaling Inhibits

Key Interpretations for Researchers

  • Real-World Efficacy is Comparable or Superior: The real-world objective response rates (56% in Canada, 59.2% in the US) appear notably higher than the 37% reported in the FIGHT-202 trial [1] [3] [2]. The real-world progression-free survival (rwPFS) in the Canadian cohort (12.1 months) also exceeds the trial's PFS (7.0 months), suggesting that the drug's effectiveness is maintained, and may even be more pronounced, in routine clinical practice [1] [2].
  • Consistent Tolerability Profile: The Canadian real-world evidence strongly supports the tolerability profile observed in the clinical trial. The fact that no patients discontinued treatment due to adverse events is a significant finding, indicating that the management of known side effects (like hyperphosphatemia) is feasible in a non-trial setting [1] [2].
  • Note on Real-World Data Limitations: Real-world studies are observational and lack the controlled protocol of clinical trials. Variations in patient characteristics, lines of prior therapy, and methods for assessing treatment response (clinician-assessed vs. independent review) can influence outcomes and should be considered when interpreting these comparisons [1] [3].

References

Pemigatinib overall survival progression-free survival data

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Survival Data of Pemigatinib

The following table consolidates quantitative efficacy data from the pivotal FIGHT-202 clinical trial and a real-world study, providing a comprehensive view of this compound's performance.

Study / Population Objective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Median Duration of Response (DOR)

| FIGHT-202 (Cohort A) Previously treated, advanced CCA with FGFR2 fusions/rearrangements (N=107) [1] | 37% (3% CR, 34% PR) [1] | 82% [2] | 7.0 months [2] [1] | 17.5 months [2] [1] | 9.1 months [1] | | Canadian Real-World Study Real-world patients matching the approved indication (N=18) [2] | 56% (Physician-assessed) [2] | 89% [2] | 12.1 months (real-world PFS) [2] | Information Not Provided | Information Not Provided |

This compound vs. Other Treatments

The table below places this compound's efficacy in context by comparing it with historical chemotherapy data and another FGFR inhibitor, futibatinib, based on an indirect treatment comparison.

Treatment / Data Source Comparison Outcome
Chemotherapy (Historical Context) In the FIGHT-202 trial, the median OS for patients with FGFR2 alterations who received chemotherapy as a previous line of therapy was 12.7 months, which is lower than the 17.5 months observed with this compound in a later line of treatment [2].
Futibatinib (Indirect Comparison) An indirect treatment comparison (ITC) of the FOENIX-CCA2 (futibatinib) and FIGHT-202 (this compound) trials showed a numerical trend favoring futibatinib across all efficacy parameters, including PFS and OS. However, these trends did not reach statistical significance, meaning a definitive conclusion on superiority cannot be drawn [3] [4].

Key Experimental Protocols

To critically assess the data, understanding the design of the key trials is essential.

  • FIGHT-202 Trial Design [2] [1]:

    • Study Type: Open-label, single-arm, multicenter Phase II trial.
    • Population: Adults with previously treated, unresectable, locally advanced or metastatic cholangiocarcinoma. Patients were divided into cohorts based on FGFR2 status (Cohort A: fusions/rearrangements; Cohort B: other alterations; Cohort C: no alterations).
    • Intervention: this compound 13.5 mg administered orally once daily in 21-day cycles (2 weeks on, 1 week off).
    • Primary Endpoint: Objective Response Rate (ORR) in Cohort A, as assessed by an Independent Review Committee.
    • Key Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.
  • Indirect Treatment Comparison (Futibatinib vs. This compound) [3] [4]:

    • Method: A population-adjusted simulated treatment comparison using individual-level patient data from the FOENIX-CCA2 trial (futibatinib) and published aggregate data from the FIGHT-202 trial (this compound).
    • Statistical Analysis: Population-adjusted Cox regression models for time-to-event outcomes (PFS, OS) and binomial-logistic regressions for binary outcomes (ORR). The analysis adjusted for between-study differences in baseline characteristics.

Safety and Tolerability Profile

This compound has a recognizable and manageable safety profile [5] [1].

  • Common Treatment-Related Adverse Events (AEs): The most frequently reported AEs include hyperphosphatemia (58.5%), alopecia (49.7%), and diarrhea (47.6%). Other common AEs are fatigue and dry eyes [5] [1].
  • Management: Hyperphosphatemia, an on-target effect of FGFR inhibition, is typically managed with dietary modifications, phosphate binders, and dose adjustments [2].
  • Treatment Discontinuation: In the final FIGHT-202 analysis, 10.2% of patients discontinued treatment due to treatment-related adverse events [1].

Mechanism of Action and Treatment Pathway

The following diagram illustrates the targeted signaling pathway and the logical workflow for patient selection and treatment with this compound, summarizing its role in clinical practice.

G cluster_pathway Mechanism of Action (this compound) Start Patient with Advanced/Metastatic CCA FirstLine 1st-Line Therapy: Gemcitabine-Cisplatin ± Immunotherapy Start->FirstLine Biomarker Comprehensive Genomic Profiling Decision FGFR2 Fusion/Rearrangement Detected? Biomarker->Decision This compound 2nd-Line Therapy: This compound (Oral FGFR1-3 Inhibitor) Decision->this compound Yes FirstLine->Biomarker MOA This compound blocks FGFR2 autophosphorylation and signaling pathway activation This compound->MOA FGFR FGFR2 Receptor (Constitutively Active in Fusion) MOA->FGFR Inhibits Outcome Inhibition of tumor cell proliferation and survival FGF FGF Ligand FGF->FGFR Binds Pathway Downstream Signaling (RAS/MAPK, PI3K/AKT, etc.) FGFR->Pathway Activates Pathway->Outcome

Key Takeaways for Professionals

  • Validated Efficacy in a Defined Population: The data confirms that this compound offers a clear survival benefit, including prolonged PFS and OS, specifically for patients with previously treated, advanced CCA harboring FGFR2 fusions or rearrangements [2] [1].
  • Significant Unmet Need: this compound addresses a critical gap, as there is no standard of care for second-line CCA, and chemotherapy options in this setting provide limited benefit [6] [5].
  • Real-World Performance Aligns with Trials: Emerging real-world evidence suggests that this compound's effectiveness in clinical practice can be comparable to, and in some metrics like rwPFS, potentially exceed the outcomes observed in the controlled clinical trial environment [2].
  • Active Area of Research: The modest ORR and eventual development of resistance highlight that this compound is a foundation for future progress. Research is actively focused on overcoming resistance, developing next-generation inhibitors, and evaluating this compound in the first-line setting [7].

References

Pemigatinib safety profile compared to other FGFR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

FGFR Inhibitors: Safety Profile Comparison

Drug Name FGFR Target Most Common Adverse Events (AEs) Notable Safety Findings Onset of AEs (Median Time)

| Pemigatinib | FGFR1, FGFR2, FGFR3 [1] [2] | Very Common ( >50%): Hyperphosphatemia (84%), Stomatitis (53%) Common: Alopecia, Diarrhea, Fatigue, Dysgeusia [3] [4] | - Hyperphosphatemia is an expected on-target effect [4]

  • Associated with reduced fluid intake [5] | 29 days [5] | | Erdafitinib | Pan-FGFR (1-4) | Common: Hyperphosphatemia, Stomatatitis, Palmar-plantar erythrodysesthesia syndrome (Hand-Foot Syndrome), Nail toxicity [5] | - Higher incidence of severe ocular disorders (e.g., corneal thinning, retinal pigment epithelial detachment) [5]
  • Associated with nail toxicity [5] | 56.5 days [5] | | Futibatinib | Pan-FGFR (1-4) (irreversible) | Common: Hyperphosphatemia, Alopecia, Diarrhea, Fatigue, Dysgeusia [3] | - Associated with decreased blood magnesium levels [5]
  • Potential increased risk of death in patients aged <65 years (subgroup analysis) [5] | 25 days [5] | | Ivosidenib*(For context, targets IDH1, not FGFR)* | IDH1 | Common: Diarrhea, Fatigue, Dysgeusia [3] | - Associated with QTc interval prolongation [3] | Not Applicable |

Understanding the Mechanism and Class Effects

The safety profiles of these drugs are directly linked to their mechanism of action. The following diagram illustrates the FGFR signaling pathway and how inhibitors like this compound work.

FGFR_Inhibition FGF FGF Ligand FGFR FGFR Receptor (Dimerized) FGF->FGFR Binds Signaling Downstream Signaling (MAPK, PI3K-AKT, PLCγ) FGFR->Signaling Activates ATP ATP ATP->FGFR Phosphorylation Activates Effects Cellular Effects: Proliferation, Survival, Angiogenesis Signaling->Effects Inhibitor This compound/FGFR Inhibitor Inhibitor->FGFR Inhibits ATP Binding

As shown above, this compound is a selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3 [1] [2]. By binding to the ATP-binding site, it prevents receptor phosphorylation and activation, thereby blocking the downstream signaling pathways that drive tumor cell growth and survival [2].

Many of the shared adverse events like hyperphosphatemia are considered on-target effects, resulting from the disruption of FGF23-mediated phosphate reabsorption in the kidneys [4] [5]. Ocular disorders are another class effect, though they appear more frequently and severely with erdafitinib [5].

Methodologies for Safety Assessment

The data in this guide comes from different types of studies, each with its own strengths. Understanding their methodologies is key to interpreting the results.

  • Clinical Trials (e.g., FIGHT-207): This is a phase II, open-label, single-arm basket trial for this compound [4]. Patients with confirmed FGFR alterations received this compound 13.5 mg orally once daily. Safety was a secondary endpoint, assessed by monitoring the type, frequency, and severity of Adverse Events (AEs), which were graded using established criteria like the Common Terminology Criteria for Adverse Events (CTCAE) [4]. This method provides high-quality efficacy data but may not capture rarer AEs due to limited sample size and strict patient selection.
  • Systematic Reviews: These studies comprehensively search literature databases (e.g., MEDLINE, Embase) using predefined strategies to identify all relevant clinical trials on a topic. Researchers then systematically extract and synthesize the safety data from these individual studies, as was done for this compound, futibatinib, and ivosidenib [3]. This approach provides a robust, aggregated summary of evidence but is limited by the quality and heterogeneity of the included primary studies.
  • Post-Marketing Pharmacovigilance (e.g., FAERS Analysis): This method involves data mining of spontaneous reporting systems like the FDA Adverse Event Reporting System (FAERS) [5]. Researchers collect reports where a drug is listed as a "primary suspect," clean the data by removing duplicates, and then use statistical disproportionality analysis (e.g., Reporting Odds Ratio - ROR) to detect signals of potential AEs. This is crucial for identifying novel, rare, or delayed AEs in a large, real-world population, though it cannot prove causation.

Management and Monitoring Considerations

For researchers and clinicians, the following points are critical:

  • Proactive Management: The most common AEs are often manageable with dose modifications (interruptions or reductions) and supportive care [3] [4].
  • Routine Monitoring is essential and should include:
    • Serum phosphate, calcium, and magnesium levels to manage electrolyte imbalances [5].
    • Ophthalmic examinations, particularly for patients on erdafitinib, to monitor for retinal disorders [5].
    • ECG monitoring for patients on ivosidenib due to the risk of QTc prolongation [3].
  • Real-World Evidence: The novel signals from pharmacovigilance studies, such as "fluid intake reduced" with this compound, highlight the importance of post-marketing surveillance to fully characterize a drug's safety profile beyond the controlled clinical trial setting [5].

References

Efficacy Data Summary for Pemigatinib in *FGFR2+-Altered Cholangiocarcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Data Source / Study Study Design Patient Population Objective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS)
Systematic Review (2025) [1] Systematic Review (5 studies, n=459) Previously treated CCA with FGFR2 fusions/rearrangements 43.2% (CR: 3%) 80.1% (SD: 36.9%) 6.3 - 8.7 months (varied across studies)
FIGHT-202 Trial (Cohort A) [2] Single-arm Phase II Trial (n=107) Previously treated, unresectable/metastatic CCA with FGFR2 fusions/rearrangements 37% 82% 7.0 months
Real-World Canadian Study (2025) [2] Retrospective Cohort (n=18) Real-world patients treated in a Canadian support program 56% 89% 12.1 months (real-world PFS)

Experimental Protocols and Key Methodologies

The primary data on pemigatinib's efficacy, particularly from the pivotal FIGHT-202 trial, was generated using standardized oncology research protocols [2]:

  • Study Design: The FIGHT-202 trial was a multicenter, open-label, single-arm Phase II study.
  • Patient Selection: Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma were enrolled. FGFR2 status was confirmed through testing by a central laboratory, and the primary efficacy population (Cohort A) consisted of those with FGFR2 fusions or rearrangements [2].
  • Dosing Regimen: Patients received 13.5 mg of oral this compound once daily on a cyclical schedule: 2 weeks on, 1 week off (21-day cycles). Treatment continued until disease progression or unacceptable toxicity [2] [3].
  • Efficacy Endpoints: The primary endpoint was Objective Response Rate (ORR), defined as the proportion of patients with a best overall response of complete response (CR) or partial response (PR). Key secondary endpoints included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS) [2].
  • Response Assessment: Tumor response was evaluated by blinded independent central review according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 [2].

Mechanism of Action and Resistance

This compound is a potent and selective oral inhibitor of fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3). It works by competitively blocking ATP-binding, thereby inhibiting FGFR phosphorylation and signaling. In cancers driven by FGFR2 alterations (like fusions), this blockade halts downstream signaling pathways that promote tumor cell proliferation and survival [4] [5].

A significant challenge is acquired resistance to FGFR inhibitors. Research indicates that resistance can emerge through convergent evolution in the MAPK signaling pathway [6]:

G FGFR2_Fusion FGFR2 Fusion/Activation FGFR_Inhibitor FGFR Inhibitor (e.g., this compound) FGFR2_Fusion->FGFR_Inhibitor Targeted by Primary_Resistance Primary Resistance FGFR_Inhibitor->Primary_Resistance Leads to Acquired_Resistance Acquired Resistance FGFR_Inhibitor->Acquired_Resistance Leads to FGFR2_Mutations Secondary FGFR2 Mutations Acquired_Resistance->FGFR2_Mutations Via MAPK_Alterations MAPK Pathway Alterations (KRAS, NRAS, BRAF) Acquired_Resistance->MAPK_Alterations Via Bypass_Signaling Bypass Signaling Activation MAPK_Alterations->Bypass_Signaling Results in

Mechanisms of Resistance to FGFR Inhibitors

  • Secondary FGFR2 mutations in the kinase domain that interfere with drug binding [6].
  • Alterations in other genes, particularly in the MAPK pathway (e.g., KRAS, NRAS, BRAF mutations), which create bypass signaling tracks that maintain cancer growth despite FGFR blockade [6].
  • Studies show that over 50% of patients with post-FGFR inhibitor progression develop new FGFR2 mutations or MAPK pathway alterations, often concurrently [6].

Safety and Tolerability Profile

Effective management of adverse events is crucial for maintaining therapy. The most common adverse reactions are summarized below [1] [4]:

Adverse Reaction Incidence (≥20%) Management Considerations
Hyperphosphatemia 60% - 93% Phosphate-lowering diet/therapy; dose modifications may be needed [4].
Alopecia 49% Supportive care [4].
Diarrhea 47% Supportive care [4].
Nail toxicity 43% Supportive care [4].
Fatigue 42% Supportive care; may require dose interruption/reduction [4].
Dysgeusia 40% Supportive care [4].
Nausea 40% Supportive care [4].
Stomatitis 35% Supportive care; may require dose interruption/reduction [4].
Dry Eye 35% Ocular demulcents [4].

Key Safety Warnings:

  • Ocular Toxicity: Can cause retinal pigment epithelial detachment (RPED). Regular ophthalmologic examinations are mandatory [4] [3].
  • Embryo-Fetal Toxicity: Can cause fetal harm. Effective contraception is required [4] [3].

Conclusion and Future Directions

References

Pemigatinib expanded access program efficacy safety

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Profile of Pemigatinib

Aspect Details
Approved Indication Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements [1] [2].
Recommended Phase II Dose 13.5 mg orally, once daily, on an intermittent schedule (2 weeks on, 1 week off) [1].
Key Efficacy Data (from Clinical Trials)
- Overall Response Rate (ORR) 37.0% - 43.2% in patients with FGFR2 fusions/rearrangements [1] [3].
- Complete Response (CR) Rate Approximately 3% [3].
- Median Duration of Response (DOR) 7.3 to 8.1 months [1].
- Median Progression-Free Survival (PFS) 7.0 months [1].
Key Safety Data (from Clinical Trials)
- Most Common Treatment-Emergent Adverse Event (TEAE) Hyperphosphatemia (75.0%; grade ≥3, 2.3%) [1]. This is an on-target, pharmacodynamic effect of FGFR inhibition.
- Other Common TEAEs Alopecia, diarrhea, fatigue, dysgeusia, dry eyes [4] [3].
- TEAE Management Dose interruption (51.6%), dose reduction (10.9%), and TEAE-related discontinuation (10.2%) were reported [1].
Expanded Access Program (EAP) Findings
- Primary Focus Safety and tolerability in a real-world context [5].
- Most Frequent Adverse Event Hyperphosphatemia (22.5%) [5].
- Most Common Serious AE Cholangitis (3.4%) [5].
- Treatment Discontinuation due to AEs 7.9% of patients [5].

Experimental & Clinical Trial Protocols

For research and development professionals, the methodologies from key studies are detailed below.

FIGHT-101 (Phase I/II First-in-Human Study)
  • Objective: To evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in patients with refractory advanced malignancies [1].
  • Study Design:
    • Part 1 (Dose Escalation): Used a 3 + 3 design to determine the maximum tolerated dose (MTD) and pharmacologically active dose. No DLTs were reported, and the MTD was not reached [1].
    • Part 2 (Dose Expansion): Evaluated the recommended phase II dose (13.5 mg QD) in tumors with FGF/FGFR alterations [1].
  • Dosing Schedules: Patients received this compound either continuously or on an intermittent schedule (2 weeks on/1 week off) [1].
  • Key Assessments:
    • Safety: Frequency, duration, and severity of TEAEs graded by CTCAE v4.03. Hyperphosphatemia was graded per a study-specific guideline [1].
    • Efficacy: Tumor assessment per RECIST 1.1 by investigators every three cycles [1].
    • Pharmacodynamics/Pharmacokinetics: Serum phosphate levels were monitored as a marker of target engagement. Blood samples were collected at multiple timepoints to determine this compound plasma concentrations [1].
FIGHT-202 (Phase II Registrational Study)
  • Objective: To confirm the efficacy and safety of this compound specifically in patients with previously treated, advanced cholangiocarcinoma [3].
  • Study Design: A single-arm, multicenter trial that led to the accelerated approval of this compound. It enrolled patients into cohorts based on their FGF/FGFR status, with the primary cohort being those with FGFR2 fusions or rearrangements [3] [2].
  • Primary Endpoint: Overall Response Rate (ORR) as assessed by an independent review committee [1].
Global Expanded Access Program (EAP)
  • Objective: To provide this compound to patients in regions where it was not yet commercially available and to gather further safety data [5].
  • Study Design: A prospective, global program. Physicians requested this compound for eligible patients with locally advanced or metastatic CCA and FGFR alterations [5].
  • Primary Focus: Monitoring and reporting of adverse events (AEs) to confirm the safety profile observed in clinical trials [5].

Signaling Pathway & Clinical Workflow

The diagrams below illustrate this compound's mechanism of action and its clinical development pathway.

G FGF_Ligand FGF Ligand FGFR2 FGFR2 (Fusion/Rearranged) FGF_Ligand->FGFR2 Binding Dimerization Receptor Dimerization & Autophosphorylation FGFR2->Dimerization Downstream Downstream Signaling (Proliferation, Survival) Dimerization->Downstream Tumor_Growth Tumor Growth Downstream->Tumor_Growth This compound This compound (FGFR1-3 Inhibitor) This compound->FGFR2 Inhibits

Diagram 1: this compound inhibits the FGFR2 signaling pathway. In cholangiocarcinoma with FGFR2 fusions or rearrangements, the receptor is constitutively active, driving tumor growth. This compound binds to and inhibits FGFR2, blocking downstream signaling pathways that promote cell proliferation and survival [3] [2].

G Start Patient with Advanced/Metastatic CCA After at Least 1 Prior Line of Therapy Test Molecular Testing (for FGFR2 Fusions/Rearrangements) Start->Test Alteration FGFR2 Alteration Present? Test->Alteration Eligible Eligible for this compound Alteration->Eligible Yes Not_Eligible Consider Other Treatment Options Alteration->Not_Eligible No Initiate Initiate this compound (13.5 mg, 2w on/1w off) Eligible->Initiate Monitor Monitor: Initiate->Monitor Monitor_List - Serum Phosphate (Hyperphosphatemia) - Other AEs (Diarrhea, Fatigue, Ocular) - Tumor Response (RECIST 1.1)

Diagram 2: Clinical decision pathway for this compound use. Treatment is contingent on identifying an FGFR2 alteration via molecular testing. Once initiated, proactive monitoring for efficacy and common adverse events, particularly hyperphosphatemia, is essential [1] [5] [3].

Key Insights for Professionals

  • Efficacy Driver: Clinical responses to this compound are primarily driven by the presence of FGFR2 fusions or rearrangements. Tumors with these alterations showed significantly higher response rates (25.0%) compared to other alteration types in early trials [1].
  • Safety Management: Hyperphosphatemia is a common, on-target effect and is generally manageable with dietary modifications, phosphate binders, and/or dose adjustments. This pharmacodynamic effect can serve as a marker for target engagement [1] [4].
  • Confirmed Tolerability: The EAP data reinforces the manageable safety profile from clinical trials, with a low rate of treatment discontinuation due to adverse events (7.9%), supporting its use in the real-world setting [5].

References

Pemigatinib systematic review efficacy safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Pemigatinib

The table below summarizes the consolidated efficacy and safety data for this compound from a systematic review of five studies involving 459 patients [1] [2].

Parameter Summary Data
Overall Objective Response Rate (ORR) 43.2% [1] [2]
Complete Response (CR) Rate 3% [1] [2]
Stable Disease (SD) Rate 36.9% [1] [2]
Disease Control Rate (DCR = ORR + SD) 80.1%
Disease Progression 14.9% [1] [2]
Median Progression-Free Survival (PFS) Ranged from 6.3 to 8.7 months across studies [1] [2]
Most Common Adverse Events (AEs) Hyperphosphatemia (48%), Diarrhea (28.6%), Fatigue (33%), Dry Eyes (20.1%) [1] [2]

Comparison with Other Targeted Therapies

For context, the table below compares this compound with other approved targeted therapies for cholangiocarcinoma, based on a separate systematic review focused on safety profiles [3] [4].

Therapy Target Most Common Adverse Events Unique / Notable Adverse Events
This compound FGFR1-3 Alopecia, diarrhea, fatigue, dysgeusia (metallic taste) [3] [4] Hyperphosphatemia, ocular disorders (e.g., dry eyes) [1] [3] [4]
Futibatinib FGFR1-4 Alopecia, diarrhea, fatigue, dysgeusia [3] [4] Hyperphosphatemia, hypophosphatemia, ocular disorders [3] [4]
Ivosidenib IDH1 Diarrhea, fatigue, nausea [3] [4] QTc interval prolongation (dose-dependent) [3] [4]

A key similarity between the FGFR inhibitors (this compound and futibatinib) is their association with on-target toxicities, such as hyperphosphatemia, due to the role of FGFR signaling in phosphate metabolism [3] [4]. These AEs are generally manageable with dose modifications and supportive care [3] [4] [2].

Key Experimental Protocols and Evidence

Understanding the design of pivotal studies is crucial for interpreting the data. Here are the methodologies from key trials that form the evidence base for this compound.

  • FIGHT-202 (Pivotal Phase II Trial): This was a multicenter, open-label, single-arm study that evaluated this compound in patients with locally advanced or metastatic cholangiocarcinoma who had progressed on at least one prior line of therapy [5]. The primary endpoint was Objective Response Rate (ORR) assessed by an Independent Review Committee (IRC) according to RECIST v1.1 criteria. The key patient subgroup for efficacy was Cohort A, which consisted of patients with FGFR2 fusions or rearrangements [5].
  • FIGHT-302 (Ongoing Phase III Trial): This is an open-label, randomized controlled trial designed to compare this compound head-to-head with standard first-line chemotherapy (gemcitabine + cisplatin) in patients with untreated, unresectable, or metastatic cholangiocarcinoma with FGFR2 rearrangements [5] [6]. The primary endpoint is Progression-Free Survival (PFS). A key feature of the design is that patients whose disease progresses on the chemotherapy arm are permitted to cross over to receive this compound [5] [6].
  • Systematic Review (Rasool et al., 2025): This review followed the PICO framework, searching five major databases (PubMed, Scopus, Embase, Cochrane, Web of Science) up to September 2024 [1] [2]. It included two phase II trials, one prospective cohort study, and two retrospective cohort studies. The quality of non-randomized studies was assessed using the MINORS tool and the Newcastle-Ottawa Scale [1] [2].

Mechanism of Action and Signaling Pathway

This compound is a selective, competitive inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3 [1]. The following diagram illustrates how its mechanism disrupts the oncogenic signaling driven by FGFR2 fusions in cholangiocarcinoma.

G FGF FGF Ligand FGFR2_Fusion FGFR2 Fusion (Constitutively Active) FGF->FGFR2_Fusion RAS RAS FGFR2_Fusion->RAS Activates JAK JAK FGFR2_Fusion->JAK PI3K PI3K FGFR2_Fusion->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus STAT STAT JAK->STAT STAT->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus This compound This compound (FGFR Inhibitor) This compound->FGFR2_Fusion Blocks

This mechanism leads to the inhibition of tumor cell proliferation, survival, and angiogenesis, thereby exerting an antitumor effect in FGFR2-altered cancers [1].

Research Implications and Future Directions

Current evidence positions this compound as an important treatment option for the subset of patients with FGFR2-altered cholangiocarcinoma. However, several key implications and future research directions emerge:

  • Modest Efficacy and Combination Strategies: The ORR of less than 50% and low complete response rate highlight the need for more effective strategies [1] [2]. Research is exploring combinations, such as this compound with immune checkpoint inhibitors (e.g., sintilimab), based on preclinical evidence that FGFR inhibition can modulate the tumor microenvironment [7].
  • Managing Adverse Events: Proactive monitoring and management of AEs, particularly hyperphosphatemia, are crucial for maintaining patients on treatment and preserving quality of life [1] [3] [2]. These toxicities are generally manageable with dose adjustments [3] [4].
  • Biomarker-Driven Patient Selection: The efficacy of this compound is highly dependent on the presence of FGFR2 fusions or rearrangements, underscoring the necessity of routine and comprehensive molecular profiling, potentially including RNA-based sequencing to best identify these alterations [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

487.20311068 g/mol

Monoisotopic Mass

487.20311068 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y6BX7BL23K

Drug Indication

Pemigatinib is indicated for the treatment of unresectable locally advanced or metastatic cholangiocarcinoma in previously-treated adult patients with a fibroblast growth factor receptor 2 (FGFR2) fusion or other rearrangement as detected by an FDA-approved test. It is also indicated for the treatment of adults with relapsed or refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement.
Pemazyre monotherapy is indicated for the treatment of adults with locally advanced or metastatic cholangiocarcinoma with a fibroblast growth factor receptor 2 (FGFR2) fusion or rearrangement that have progressed  after at least one prior line of systemic therapy.
Treatment of myeloid/lymphoid neoplasms with eosinophilia and gene rearrangement
Treatment of cholangiocarcinoma, Treatment of urothelial carcinoma

Livertox Summary

Pemigatinib is a fibroblast growth factor (FGF) receptor kinase inhibitor that is used to treat unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma, as well as myeloid or lymphoid neoplasms with FGFR rearrangements. Pemigatinib is associated with transient and usually mild-to-moderate elevations in serum aminotransferase levels during therapy, but has not been convincingly linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Fibroblast growth factor receptor (FGFR) is a receptor tyrosine kinase involved in activating signalling pathways that promote cell proliferation, survival, and migration, as well as growth arrest and cellular differentiation. The initiation of the FGFR signalling pathway requires the binding of its natural ligand, fibroblast growth factor (FGF). Once FGF binds to the extracellular ligand-binding domain of the receptor, FGFRs dimerize and autophosphorylate the tyrosine residue in the intracellular tyrosine-kinase domain, leading to the activation of the tyrosine kinase. Downstream cascades involve phosphorylation of multiple intracellular signalling proteins, such as phosphatidylinositol 3 kinase (PI3K)-AKT and RAS/mitogen-activated protein kinase (MAPK), and phospholipase Cγ, which activates the protein kinase C pathway. FGFR-mediated pathway ultimately promotes cell growth, differentiation, survival, angiogenesis, and organogenesis, depending on cell type. Expressed in different isoforms in various tissues and cell lines, FGFRs are not constitutively active in normal cells. However, FGFR1, FGFR2, or FGFR3 alterations in certain tumours can lead to constitutive FGFR activation and aberrant FGFR signalling, supporting the proliferation and survival of malignant cells. Pemigatinib inhibits FGFR1, FGFR2, and FGFR3, blocking their signalling pathways and decreasing cell viability in cancer cell lines with activating FGFR amplification and fusions that resulted in constitutive activation of FGFR signalling. Genetic alterations in FGFR1, FGFR2, and FGFR3 (such as amplification, missense, or fusion mutations in the coding region) leading to constitutive activation of FGFR signalling pathways are observed in various tumours. However, alterations in FGFR genes are demonstrated in selected patients and do not always imply oncogene development. Therefore, it is imperative that fusion or rearrangement of FGFRs are demonstrated through tests prior to initiation of drug therapy.

Absorption Distribution and Excretion

Following administration of a single oral dose of 13.5 mg pemigatinib, the median Tmax was 1.13 (0.50-6.00) hours. The steady state was reached within 4 days following repeated once daily dosing, with the median drug accumulation ratio of 1.63 (range 0.63 to 3.28). Steady-state concentration of pemigatinib increased in a dose-proportional manner over the dose range of 1 to 20 mg, which is about 0.07 to 1.5 times the recommended dose. The mean steady-state AUC and Cmax were 2620 nM x h (54% CV) and 236 nM, respectively.
Following oral administration of a single radiolabeled dose of 11 mg pemigatinib, about 82.4% of the dose was recovered in feces. Of this recovered drug, about 1.4% of the dose was unchanged parent compound. About 12.6% of the dose was recovered in urine, where 1% of the dose was unchanged.
The apparent volume of distribution was 235 L (60.8% CV) following a single oral dose of 13.5 mg pemigatinib.
Following administration of a single oral dose of 13.5 mg pemigatinib, the geometric mean apparent clearance (CL/F) was 10.6 L/h (54% CV).

Metabolism Metabolites

Pemigatinib is predominantly metabolized by the CYP3A4 enzyme _in vitro_. Its specific metabolic pathway and resulting metabolites have not yet been characterized.

Wikipedia

Pemigatinib
Gallium_perrhenate

Biological Half Life

Following administration of a single oral dose of 13.5 mg pemigatinib, the geometric mean elimination half-life (t½) of pemigatinib was 15.4 (51.6% CV) hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Casadei C, Dizman N, Schepisi G, Cursano MC, Basso U, Santini D, Pal SK, De Giorgi U: Targeted therapies for advanced bladder cancer: new strategies with FGFR inhibitors. Ther Adv Med Oncol. 2019 Nov 25;11:1758835919890285. doi: 10.1177/1758835919890285. eCollection 2019. [PMID:31803255]
Liu PCC, Koblish H, Wu L, Bowman K, Diamond S, DiMatteo D, Zhang Y, Hansbury M, Rupar M, Wen X, Collier P, Feldman P, Klabe R, Burke KA, Soloviev M, Gardiner C, He X, Volgina A, Covington M, Ruggeri B, Wynn R, Burn TC, Scherle P, Yeleswaram S, Yao W, Huber R, Hollis G: INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One. 2020 Apr 21;15(4):e0231877. doi: 10.1371/journal.pone.0231877. eCollection 2020. [PMID:32315352]
Blechacz B: Cholangiocarcinoma: Current Knowledge and New Developments. Gut Liver. 2017 Jan 15;11(1):13-26. doi: 10.5009/gnl15568. [PMID:27928095]
Roskoski R Jr: The role of fibroblast growth factor receptor (FGFR) protein-tyrosine kinase inhibitors in the treatment of cancers including those of the urinary bladder. Pharmacol Res. 2020 Jan;151:104567. doi: 10.1016/j.phrs.2019.104567. Epub 2019 Nov 23. [PMID:31770593]
FDA Approved Drug Products: PEMAZYRE (pemigatinib) tablets, for oral use
FDA Resources for Information | Approved Drugs: FDA grants accelerated approval to pemigatinib for cholangiocarcinoma with an FGFR2 rearrangement or fusion

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